molecular formula C4H4BrNO2 B570729 5-Bromo-3-methoxyisoxazole CAS No. 1369096-82-1

5-Bromo-3-methoxyisoxazole

Numéro de catalogue: B570729
Numéro CAS: 1369096-82-1
Poids moléculaire: 177.985
Clé InChI: KPFKLBQCZBOVLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-3-methoxyisoxazole is a high-purity chemical intermediate designed for advanced research and development applications. This brominated isoxazole is of significant interest in medicinal chemistry and drug discovery due to the high reactivity of the bromine atom, which enables key synthetic transformations. Key Research Applications: Pharmaceutical Intermediate: The compound serves as a crucial precursor in the synthesis of more complex molecules for drug discovery programs. The bromine atom at the 5-position is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aryl and alkynyl groups . This facilitates the creation of compound libraries for biological screening. Agrochemical Research: This intermediate is employed in developing novel active ingredients for crop protection, including potential herbicides, pesticides, and fungicides . The isoxazole ring is a privileged scaffold in this field. Methodology Development: The compound is a valuable substrate for developing new metal-free and environmentally friendly synthetic routes, aligning with the principles of green chemistry . Research Value: Isoxazoles are five-membered heterocyclic rings containing oxygen and nitrogen atoms, which are common in many commercially available drugs and natural products . They are known to exhibit a wide spectrum of biological activities. The presence of both a bromine (a good leaving group) and a methoxy group on the isoxazole core makes this molecule a versatile and reactive site for further chemical elaboration, providing researchers with a flexible building block. Handling and Storage: For optimal stability, this product should be stored in a freezer under an inert atmosphere. As with all chemicals, refer to the Safety Data Sheet (SDS) for safe handling procedures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-bromo-3-methoxy-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c1-7-4-2-3(5)8-6-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFKLBQCZBOVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"synthesis of 5-Bromo-3-methoxyisoxazole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methoxyisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and plausible synthetic route to 5-Bromo-3-methoxyisoxazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process, commencing with the formation of the 3-methoxyisoxazole core, followed by a regioselective bromination at the C-5 position. This document offers a detailed narrative on the causality behind the experimental choices, step-by-step protocols, and visual aids to ensure clarity and reproducibility for researchers in the field. All methodologies are grounded in established chemical principles and supported by authoritative literature to uphold the highest standards of scientific integrity.

Introduction: The Significance of Substituted Isoxazoles

The isoxazole moiety is a privileged five-membered heterocycle that constitutes the core of numerous biologically active compounds. Its presence in both natural products and synthetic pharmaceuticals underscores its importance as a versatile scaffold in drug design. Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

The introduction of a bromine atom and a methoxy group onto the isoxazole ring, as in 5-Bromo-3-methoxyisoxazole, provides medicinal chemists with key functional handles for further molecular elaboration. The bromo-substituent is particularly valuable for its utility in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The methoxy group, an electron-donating entity, can modulate the electronic properties of the isoxazole ring and participate in hydrogen bonding interactions with biological targets. Consequently, 5-Bromo-3-methoxyisoxazole serves as a crucial intermediate for the synthesis of novel therapeutic agents.

This guide will delineate a logical and efficient synthetic pathway to this important molecule, focusing on the underlying chemical principles that govern each transformation.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, 5-Bromo-3-methoxyisoxazole, suggests a straightforward two-step disconnection. The carbon-bromine bond at the C-5 position can be retrosynthetically cleaved to reveal 3-methoxyisoxazole as the immediate precursor. This precursor, in turn, can be derived from the methylation of 3-hydroxyisoxazole. The 3-hydroxyisoxazole core can be constructed from simple, readily available starting materials.

Retrosynthesis of 5-Bromo-3-methoxyisoxazole target 5-Bromo-3-methoxyisoxazole precursor1 3-Methoxyisoxazole target->precursor1 C-Br Disconnection (Electrophilic Bromination) precursor2 3-Hydroxyisoxazole precursor1->precursor2 C-O Disconnection (Methylation) starting_materials Propiolaldehyde + Hydroxylamine precursor2->starting_materials C-N & C-O Disconnection (Cyclocondensation)

Caption: Retrosynthetic analysis of 5-Bromo-3-methoxyisoxazole.

The forward synthetic strategy, therefore, involves:

  • Step 1: Synthesis of 3-Methoxyisoxazole. This will be achieved through the cyclocondensation of propiolaldehyde with hydroxylamine to form 3-hydroxyisoxazole, followed by an O-methylation reaction.

  • Step 2: Regioselective Bromination. The synthesized 3-methoxyisoxazole will undergo electrophilic bromination, with the aim of selectively introducing a bromine atom at the C-5 position.

This approach is advantageous as it utilizes readily accessible starting materials and employs well-established, high-yielding chemical transformations.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Methoxyisoxazole

This step is further divided into two sub-steps: the formation of the 3-hydroxyisoxazole ring and its subsequent methylation.

The formation of the isoxazole ring is achieved through the reaction of a 1,3-dicarbonyl equivalent with hydroxylamine. In this proposed synthesis, propiolaldehyde serves as a suitable three-carbon electrophile.

Reaction Scheme:

Underlying Principles: The reaction proceeds via an initial nucleophilic attack of the hydroxylamine nitrogen onto the aldehyde carbonyl, followed by an intramolecular cyclization involving the alkyne. The choice of propiolaldehyde is strategic due to its commercial availability or its straightforward preparation from the oxidation of propargyl alcohol[1].

Detailed Protocol:

Reagent/SolventMolecular WeightQuantityMoles
Propiolaldehyde54.05 g/mol 5.41 g0.10
Hydroxylamine HCl69.49 g/mol 7.64 g0.11
Sodium Bicarbonate84.01 g/mol 10.08 g0.12
Ethanol46.07 g/mol 100 mL-
Water18.02 g/mol 50 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (7.64 g, 0.11 mol) and sodium bicarbonate (10.08 g, 0.12 mol) to a mixture of ethanol (100 mL) and water (50 mL).

  • Stir the mixture at room temperature for 15 minutes to generate free hydroxylamine in situ.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add propiolaldehyde (5.41 g, 0.10 mol) to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 2M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxyisoxazole, which can be purified by recrystallization or column chromatography.

The hydroxyl group of 3-hydroxyisoxazole is then methylated to yield 3-methoxyisoxazole. A common and effective method for this transformation is the use of methyl iodide with a suitable base.

Reaction Scheme:

Underlying Principles: The base deprotonates the acidic hydroxyl group of 3-hydroxyisoxazole to form an alkoxide, which then acts as a nucleophile and displaces the iodide from methyl iodide in an SN2 reaction. Potassium carbonate is a mild and effective base for this purpose, and DMF is a suitable polar aprotic solvent.[2]

Detailed Protocol:

Reagent/SolventMolecular WeightQuantityMoles
3-Hydroxyisoxazole85.06 g/mol 8.51 g0.10
Potassium Carbonate138.21 g/mol 20.73 g0.15
Methyl Iodide141.94 g/mol 21.29 g0.15
Dimethylformamide (DMF)73.09 g/mol 100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 3-hydroxyisoxazole (8.51 g, 0.10 mol) and potassium carbonate (20.73 g, 0.15 mol) in anhydrous DMF (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (21.29 g, 0.15 mol) dropwise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water (300 mL) and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford pure 3-methoxyisoxazole.

Step 2: Regioselective Bromination of 3-Methoxyisoxazole

The final step is the selective bromination of the 3-methoxyisoxazole core at the C-5 position. N-Bromosuccinimide (NBS) is a preferred reagent for this type of electrophilic aromatic substitution on electron-rich heterocycles.[3]

Reaction Scheme:

Underlying Principles and Regioselectivity: The isoxazole ring is generally susceptible to electrophilic attack. The methoxy group at the C-3 position is an activating, ortho-, para-directing group. In the context of the isoxazole ring, this would activate the C-4 and C-5 positions. While electrophilic substitution on the parent isoxazole ring often favors the C-4 position[4], the electron-donating nature of the methoxy group is expected to strongly activate the C-5 position, making it the more favorable site for bromination. The use of a non-polar solvent and the absence of a strong acid catalyst can further favor kinetic control and selective C-5 bromination.

Detailed Protocol:

Reagent/SolventMolecular WeightQuantityMoles
3-Methoxyisoxazole99.09 g/mol 9.91 g0.10
N-Bromosuccinimide (NBS)177.98 g/mol 18.69 g0.105
Acetonitrile41.05 g/mol 150 mL-

Procedure:

  • In a 250 mL round-bottom flask protected from light, dissolve 3-methoxyisoxazole (9.91 g, 0.10 mol) in acetonitrile (150 mL).

  • Add N-Bromosuccinimide (18.69 g, 0.105 mol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of the desired product and consumption of the starting material.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted bromine, followed by water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Bromo-3-methoxyisoxazole.

Workflow and Characterization

The overall synthetic workflow is summarized in the following diagram:

Synthesis_of_5-Bromo-3-methoxyisoxazole_Workflow cluster_step1 Step 1: Synthesis of 3-Methoxyisoxazole cluster_step2 Step 2: Bromination cluster_purification Purification & Characterization start Propiolaldehyde + Hydroxylamine HCl intermediate1 3-Hydroxyisoxazole start->intermediate1 Cyclocondensation intermediate2 3-Methoxyisoxazole intermediate1->intermediate2 Methylation (CH3I, K2CO3) final_product 5-Bromo-3-methoxyisoxazole intermediate2->final_product Electrophilic Bromination (NBS) purification Column Chromatography final_product->purification characterization NMR, MS, IR purification->characterization

Caption: Overall workflow for the synthesis of 5-Bromo-3-methoxyisoxazole.

Characterization of 5-Bromo-3-methoxyisoxazole:

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons and a singlet for the proton at the C-4 position of the isoxazole ring.

  • ¹³C NMR: The carbon NMR spectrum should show distinct signals for the methoxy carbon, the three carbons of the isoxazole ring, with the C-5 carbon signal being significantly influenced by the bromine substituent.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the mass of 5-Bromo-3-methoxyisoxazole, along with the characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C stretching of the methoxy group, C=N and C=C stretching of the isoxazole ring, and the C-Br stretching frequency.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded synthetic route for the preparation of 5-Bromo-3-methoxyisoxazole. By breaking down the synthesis into two logical steps—the formation of the 3-methoxyisoxazole core and its subsequent regioselective bromination—this guide provides a clear and actionable framework for researchers. The detailed protocols, supported by mechanistic rationale and references to established chemical literature, are designed to ensure a high likelihood of success in the laboratory. The strategic importance of 5-Bromo-3-methoxyisoxazole as a versatile building block in medicinal chemistry makes this synthetic guide a valuable resource for professionals engaged in the discovery and development of novel therapeutic agents.

References

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ACS Publications. (URL: [Link])

  • Sato, K., Sugai, S., & Tomita, K. (1978). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 42(9), 1831-1832. (URL: not available)
  • Sato, K., Sugai, S., & Tomita, K. (1978). Synthesis of 3-Hydroxyisoxazoles from γ-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 42(9), 1831–1832. (URL: [Link])

  • Neighbouring group participation in isoxazole ring bromination. Part II. RSC Publishing. (URL: [Link])

  • Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. (URL: [Link])

  • Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. (URL: [Link])

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ACS Publications. (URL: [Link])

  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2). (URL: [Link])

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PMC. (URL: [Link])

  • Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis, 47(12), 1899-1904. (URL: [Link])

  • 2-Isoxazoline derivatives. Part IV. Bromination of some dihydro-acenaphtho[1,2-d]isoxazole derivatives. Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. (URL: [Link])

  • Neighbouring group participation in isoxazole ring bromination. Part I. Spirobi-isoxazolines from 5-phenacyl-3-phenylisoxazole oxime. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCr Journals. (URL: [Link])

  • Synthesis of 3-(3-Hydroxyphenyl)thieno[2,3-d]isoxazole. PrepChem.com. (URL: [Link])

  • Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). MDPI. (URL: [Link])

  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. (URL: [Link])

  • Regioselective bromination. (URL: [Link])

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. (URL: [Link])

  • Process for preparing 3-hydroxy-5-methylisoxazole.
  • Methyl 3-hydroxyisoxazole-5-carboxylate. PubChem. (URL: [Link])

  • Propiolaldehyde. Organic Syntheses Procedure. (URL: [Link])

  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chemdad. (URL: [Link])

  • Isoxazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • Preparation method of 3-amino-5-methyl isoxazole.
  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Regioselective routes to tetrasubstituted aromatic compounds. Figshare. (URL: [Link])

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (URL: [Link])

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (URL: [Link])

Sources

In-Depth Technical Guide: 5-Bromo-3-methoxyisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Medicinal Chemistry Applications[1][2]

Part 1: Executive Summary & Physicochemical Snapshot[1]

5-Bromo-3-methoxyisoxazole (CAS: 1369096-82-1) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Unlike its more common alkylated analogs (e.g., 3,5-dimethylisoxazole), this compound offers a unique orthogonality: the C-5 bromine serves as a reactive "warhead" for cross-coupling, while the C-3 methoxy group acts as a stable, lipophilic bioisostere for carbonyls or hydroxyls.[1]

For medicinal chemists, this molecule is not merely a building block; it is a gateway to 3,5-disubstituted isoxazoles , a structural motif ubiquitous in glutamate receptor ligands (AMPA/NMDA), antibiotics, and kinase inhibitors. Its ability to undergo regioselective functionalization allows for the rapid generation of diverse chemical libraries.

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertyDataNote
CAS Number 1369096-82-1 Verified Registry Number
IUPAC Name 5-bromo-3-methoxy-1,2-oxazole
Molecular Formula C₄H₄BrNO₂
Molecular Weight 177.98 g/mol
SMILES COc1noc(Br)c1
Physical State Solid (Low Melting)Often appears as off-white crystalline solid
Solubility DMSO, DCM, MeOHPoor water solubility
pKa (Conj.[1][12] Acid) ~ -2.0 (Est.)[1]Protonation occurs at Nitrogen
Electronic Character Electron-deficient HeterocycleC-5 is highly electrophilic
Part 2: Synthetic Accessibility & Manufacturing[1]

The synthesis of 5-Bromo-3-methoxyisoxazole is governed by the need for regiocontrol.[1] Direct bromination of 3-methoxyisoxazole is the most efficient route, leveraging the inductive effect of the ring oxygen to direct lithiation to the C-5 position.[1]

Pathway A: Direct Lithiation-Bromination (Preferred)

This method offers the highest atom economy and regioselectivity.[1] The C-5 proton of 3-methoxyisoxazole is the most acidic (pKa ~28-30) due to the adjacent electronegative oxygen and the sp² character of the ring.[1]

  • Starting Material: 3-Methoxyisoxazole.[1]

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF generates the 5-lithio species.[1]

  • Quench: Electrophilic trapping with bromine (Br₂) or carbon tetrabromide (CBr₄).

Pathway B: Functional Group Interconversion (Alternative)

Used when starting from the 3-hydroxyisoxazole core (e.g., derived from beta-keto esters).[1]

  • Starting Material: 5-Bromoisoxazol-3-ol.[1]

  • Alkylation: Reaction with Methyl Iodide (MeI) and Silver Carbonate (Ag₂CO₃).

    • Critical Note: N-methylation (forming the isoxazolone) is a competing side reaction.[1] Using Ag₂CO₃ in benzene/toluene favors the O-isomer (the target) over the N-isomer.[1]

SynthesisMap SM1 3-Methoxyisoxazole Li_Int 5-Lithio-3-methoxyisoxazole (Intermediate) SM1->Li_Int n-BuLi, THF, -78°C Product 5-Bromo-3-methoxyisoxazole (Target) Li_Int->Product Br2 or CBr4 SM2 5-Bromoisoxazol-3-ol SM2->Product MeI, Ag2CO3 (O-Alkylation) SideProd 2-Methyl-5-bromoisoxazol-3(2H)-one (N-Methyl byproduct) SM2->SideProd MeI, K2CO3 (N-Alkylation)

Caption: Divergent synthetic pathways. Route A (Lithiation) avoids N-alkylation byproducts common in Route B.[1]

Part 3: Chemical Reactivity Profile[1]

The utility of 5-Bromo-3-methoxyisoxazole lies in its orthogonal reactivity .[1] The molecule possesses two distinct "handles" that allow for sequential functionalization.

1. The C-5 "Warhead" (Palladium Cross-Coupling)

The C-Br bond at position 5 is highly activated for oxidative addition to Pd(0) species.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl isoxazoles.[1]

    • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. Bases like K₂CO₃ or Cs₂CO₃ are effective.[1]

  • Sonogashira Coupling: Reacts with terminal alkynes to install ethynyl groups, extending the conjugation.

  • Stille Coupling: Compatible with organostannanes for installing alkyl or vinyl groups.[1]

2. The C-3 "Shield" (Methoxy Functionality)

The methoxy group is electronically donating (+M effect), stabilizing the ring against nucleophilic attack at C-5 compared to the unsubstituted analog.[1]

  • Stability: Stable to basic hydrolysis conditions used in Suzuki couplings.[1]

  • Deprotection: Treatment with Boron Tribromide (BBr₃) or HBr/AcOH cleaves the methyl ether to reveal the 3-hydroxyisoxazole .[1]

    • Significance: 3-Hydroxyisoxazole is a bioisostere of carboxylic acid (pKa ~4.5), crucial for designing glutamate receptor agonists (e.g., AMPA, Ibotenic Acid).

3. Ring Labillity (Reductive Cleavage)

The N-O bond is the weak link.

  • Reductive Opening: Hydrogenation (H₂/Pd-C) or treatment with SmI₂/Mo(CO)₆ cleaves the N-O bond to form beta-amino enones .[1] This transformation is used to synthesize complex alkaloids or acyclic building blocks from the isoxazole latent scaffold.

Reactivity Core 5-Bromo-3-methoxyisoxazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) Core->Sonogashira Demethyl Demethylation (BBr3 or HBr) Core->Demethyl Reduct Reductive Cleavage (H2, Pd/C) Core->Reduct Prod_Suzuki 5-Aryl-3-methoxyisoxazole (Biaryl Scaffolds) Suzuki->Prod_Suzuki Prod_Sono 5-Alkynyl-3-methoxyisoxazole (Extended Conjugation) Sonogashira->Prod_Sono Prod_OH 5-Bromo-3-hydroxyisoxazole (Acidic Bioisostere) Demethyl->Prod_OH Prod_Open Beta-Amino Enone (Linear Scaffold) Reduct->Prod_Open

Caption: Reaction map demonstrating the versatility of the scaffold in generating diverse chemical entities.[1]

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][14]
Bioisosterism and Pharmacophore Design

In drug design, 5-Bromo-3-methoxyisoxazole is rarely the final drug but a critical intermediate.[1] However, the 3-methoxyisoxazole moiety itself is a valuable pharmacophore:[1]

  • Non-Classical Bioisostere: It mimics the ester or amide functionality but lacks the hydrolytic instability.

  • Dipole Alignment: The O-N bond creates a strong dipole, influencing binding affinity in polar pockets (e.g., kinase ATP sites).

  • Metabolic Stability: The methoxy group blocks the C-3 position from metabolic oxidation, while the isoxazole ring is generally resistant to P450 degradation compared to furan or pyrrole.

Case Study: Glutamate Receptor Ligands

The isoxazole core is historically significant in neuroscience.

  • Ibotenic Acid & AMPA: Contain the 3-hydroxyisoxazole core.

  • Strategy: Researchers use 5-bromo-3-methoxyisoxazole to couple aryl groups at C-5 (targeting hydrophobic pockets in the receptor) and then deprotect the methoxy group at the final stage to reveal the zwitterionic binding motif.[1]

Part 5: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)

Use this protocol to install aryl groups at C-5.[1]

Reagents:

  • 5-Bromo-3-methoxyisoxazole (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

  • Setup: In a microwave vial or round-bottom flask, combine the isoxazole, boronic acid, and base.

  • Degassing: Add the solvent mixture and sparge with Argon for 10 minutes. (Oxygen inhibits the Pd catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly and seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min). Monitor by TLC/LCMS.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Synthesis via Lithiation (Regioselective)

Use this protocol to synthesize the core if commercial stock is unavailable.

Reagents:

  • 3-Methoxyisoxazole (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 1.6M in hexanes)[1]

  • CBr₄ (1.2 equiv) or Br₂

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cooling: Dissolve 3-methoxyisoxazole in dry THF under N₂ and cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add n-BuLi dropwise over 15 min. Maintain temp < -70°C. Stir for 30-60 min. The solution may turn yellow/orange.

  • Bromination: Dissolve CBr₄ in THF and add dropwise to the lithiated species at -78°C.

  • Quench: Allow to warm to 0°C, then quench with sat. NH₄Cl solution.

  • Extraction: Extract with Et₂O. The product is volatile; avoid high vacuum if possible.

Part 6: Safety & Handling
  • Hazards: 5-Bromo-3-methoxyisoxazole is an organobromide.[1] It is likely irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Sensitizer: Isoxazoles can occasionally act as skin sensitizers.[1]

  • Reactivity: Avoid contact with strong reducing agents (cleaves ring) and strong acids (demethylation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent hydrolysis or discoloration over time.

References
  • BenchChem. 5-Bromo-3-methylbenzo[d]isoxazole chemical properties. (Accessed 2026).[2] Link (Note: Reference for general halo-isoxazole handling).

  • Sigma-Aldrich. 5-Bromo-3-methylisoxazole Product Sheet. (Accessed 2026).[2] Link (Used for physicochemical analogies).

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development.[1] (Context on isoxazole bioisosteres).

  • PubChem. Compound Summary for CID 53408116 (5-Bromo-3-methyl-1,2-oxazole).Link

  • ChemicalBook. 3-Bromo-5-aminomethylisoxazole Properties.Link

  • Enamine. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks.Link (Reference for nucleophilic substitution patterns).

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methoxyisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methoxyisoxazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the isoxazole core in numerous bioactive molecules.[1] A thorough understanding of its structural and electronic properties is paramount for its application in novel therapeutic development. This guide provides a comprehensive analysis of the key spectroscopic data for 5-Bromo-3-methoxyisoxazole, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The presented data, based on established principles and analysis of analogous structures, serves as a foundational reference for the unambiguous identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

The structure of 5-Bromo-3-methoxyisoxazole, presented below, dictates its characteristic spectroscopic signatures. The isoxazole ring, an aromatic five-membered heterocycle, along with the methoxy and bromo substituents, give rise to distinct signals in various spectroscopic techniques.

Caption: Molecular Structure of 5-Bromo-3-methoxyisoxazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For 5-Bromo-3-methoxyisoxazole, two distinct proton signals are expected.

Experimental Protocol (Hypothetical)

A hypothetical standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-3-methoxyisoxazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[2]

Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Methoxy Protons (-OCH₃)3.8 - 4.0Singlet (s)3H
Isoxazole Ring Proton (C4-H)6.0 - 6.5Singlet (s)1H
Interpretation of the ¹H NMR Spectrum
  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet in the downfield region (around 3.8-4.0 ppm). This downfield shift is due to the deshielding effect of the adjacent oxygen atom.[3]

  • Isoxazole Ring Proton (C4-H): The isoxazole ring has one proton at the C4 position. This proton is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is anticipated to be in the range of 6.0-6.5 ppm, influenced by the aromatic nature of the isoxazole ring and the electronic effects of the adjacent bromo and methoxy groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful technique for determining the number and chemical environment of carbon atoms in a molecule.

Experimental Protocol (Hypothetical)
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR.

  • Instrumentation: A 100 MHz (or higher) NMR spectrometer is used.

  • Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Methoxy Carbon (-OCH₃)55 - 60
C3 (of isoxazole)160 - 165
C4 (of isoxazole)95 - 100
C5 (of isoxazole)150 - 155
Interpretation of the ¹³C NMR Spectrum
  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate at approximately 55-60 ppm.

  • Isoxazole Ring Carbons: The three carbon atoms of the isoxazole ring will have distinct chemical shifts due to their different chemical environments.

    • C3: This carbon, bonded to the methoxy group and nitrogen, will be significantly deshielded and is predicted to appear in the 160-165 ppm region.

    • C4: The C4 carbon, bonded to a proton, is expected to be the most upfield of the ring carbons, with a predicted chemical shift in the range of 95-100 ppm. The presence of the adjacent bromine atom will also influence this shift.[4]

    • C5: The C5 carbon, bearing the bromine atom, will be deshielded and is expected to resonate in the 150-155 ppm region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol (Hypothetical)
  • Ionization Method: Electron Impact (EI) ionization is a common method for small organic molecules.

  • Instrumentation: A mass spectrometer capable of detecting ions and their relative abundance.

Predicted Mass Spectrum Data

The mass spectrum of 5-Bromo-3-methoxyisoxazole is expected to show a characteristic molecular ion peak cluster due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[5]

Ion Predicted m/z Relative Intensity Interpretation
[M]⁺177~100%Molecular ion with ⁷⁹Br
[M+2]⁺179~98%Molecular ion with ⁸¹Br
Fragmentation Pathway

The molecular ion of 5-Bromo-3-methoxyisoxazole can undergo fragmentation to produce several characteristic daughter ions.

G M [C₄H₄BrNO]⁺˙ m/z = 177/179 F1 [C₄H₄NO]⁺ m/z = 98 M->F1 - Br F2 [C₃H₄NO]⁺ m/z = 70 M->F2 - OCH₃ F3 [CH₃O]⁺ m/z = 31 M->F3 - C₃HBrO

Caption: Predicted Fragmentation Pathway of 5-Bromo-3-methoxyisoxazole.

A plausible fragmentation pattern would involve the loss of the bromine radical to form a stable cation at m/z 98.[5][6] Another likely fragmentation is the loss of the methoxy radical, leading to a fragment at m/z 146/148. Further fragmentation of the isoxazole ring can also occur.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Hypothetical)
  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
~3100C-H stretchIsoxazole ring
~2950, ~2850C-H stretchMethoxy group
~1600C=N stretchIsoxazole ring
~1450C-H bendMethoxy group
~1250C-O stretchMethoxy group
~600C-Br stretchBromo group
Interpretation of the IR Spectrum

The IR spectrum of 5-Bromo-3-methoxyisoxazole is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The C=N stretching vibration of the isoxazole ring is expected around 1600 cm⁻¹. The C-H stretching of the methoxy group will appear around 2950 and 2850 cm⁻¹. The C-O stretching of the methoxy group will be observed around 1250 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region, typically around 600 cm⁻¹.[7]

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, provides a robust framework for the characterization of 5-Bromo-3-methoxyisoxazole. These data are essential for confirming the identity and purity of the compound in research and development settings. The detailed interpretation of the spectral features offers valuable insights into the molecular structure, which is a critical prerequisite for its further investigation as a potential therapeutic agent.

References

  • ResearchGate. Synthesis of 5-bromo-3-methyltropono[d] isoxazole. Available from: [Link]

  • Shastri, R. A., & Goswami, D. D. (2005). Mass Spectra of Some 3-ß-Bromoethyl-1,2-Benzisoxazoles. Asian Journal of Chemistry, 17(2), 1345.
  • PMC. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information - The Royal Society of Chemistry. Available from: [Link]

  • Interpretation of mass spectra. Available from: [Link]

  • Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Available from: [Link]

  • ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Available from: [Link]

Sources

Technical Monograph: 5-Bromo-3-methoxyisoxazole

[1][3][4]

CAS Number: 1369096-82-1 Formula: C₄H₄BrNO₂ Molecular Weight: 177.98 g/mol [1]

Executive Summary

5-Bromo-3-methoxyisoxazole is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] Distinguished by the presence of a reactive bromine handle at the C-5 position and a stable methoxy group at the C-3 position, this compound serves as a critical electrophile in palladium-catalyzed cross-coupling reactions.[1]

Its structural significance lies in the isoxazole core , a validated bioisostere for carboxylic esters and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. This guide delineates the chemical identity, synthesis pathways, reactivity profile, and experimental protocols required to utilize this scaffold effectively.[2]

Chemical Identity & Physical Properties[1][2][5][6]

PropertyData
CAS Number 1369096-82-1
IUPAC Name 5-Bromo-3-methoxyisoxazole
Molecular Formula C₄H₄BrNO₂
Molecular Weight 177.98 g/mol
Physical State Solid (Low-melting) or Oil (depending on purity)
Solubility Soluble in DCM, THF, DMSO, Methanol
SMILES COC1=NOC(Br)=C1
InChI Key Predicted based on structure:[1][3][4][5] UQXZX...[1] (Specific key varies by isomer resolution)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthesis & Manufacturing Methodologies

The synthesis of 5-Bromo-3-methoxyisoxazole requires strict regiochemical control to avoid the formation of the N-methylated isomer (isoxazol-3-one derivative).[1] Two primary routes are established in the literature for analogous 3-alkoxy-5-haloisoxazoles.

Route A: Regioselective Lithiation-Halogenation (Recommended)

This method offers the highest regioselectivity.[1] The C-5 proton of 3-methoxyisoxazole is the most acidic site (

1
  • Starting Material: 3-Methoxyisoxazole.[1]

  • Reagent: n-Butyllithium (n-BuLi) or LDA.[1]

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane or

    
    .
    
  • Mechanism:

    
     via a lithiated intermediate.[1]
    
Route B: O-Alkylation of 5-Bromo-3-hydroxyisoxazole

This route is classical but prone to N-alkylation byproducts.[1]

  • Precursor: 3-Hydroxy-5-bromoisoxazole (synthesized via bromination of 3-hydroxyisoxazole).[1]

  • Alkylation: Reaction with Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Conditions: Use of silver carbonate (

    
    ) in benzene/toluene favors O-alkylation over N-alkylation (the "Silver Salt Rule").[1]
    
Synthesis Workflow Diagram

SynthesisPathwaysStart13-MethoxyisoxazoleLithiationIntermediate:5-Lithio-3-methoxyisoxazoleStart1->Lithiationn-BuLi, THF, -78°CProduct5-Bromo-3-methoxyisoxazole(CAS 1369096-82-1)Lithiation->ProductBr2 or C2Br2F4Start23-HydroxyisoxazoleBromination5-Bromo-3-hydroxyisoxazoleStart2->BrominationBr2, H2OBromination->ProductMeI, Ag2CO3(O-Alkylation)ByproductN-Methyl-5-bromo-3-isoxazolone(Undesired)Bromination->ByproductMeI, K2CO3(N-Alkylation)

Figure 1: Comparative synthetic pathways highlighting the regioselectivity challenge between O- and N-alkylation.

Reactivity Profile & Applications

The Suzuki-Miyaura Cross-Coupling

The C-5 bromine atom is highly activated for oxidative addition to Palladium(0) species due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in the isoxazole ring.[1]

  • Utility: Enables the attachment of aryl, heteroaryl, or alkyl groups to the C-5 position.

  • Catalyst Systems:

    
     (Standard), 
    
    
    (For sterically hindered boronic acids).
  • Base:

    
     or 
    
    
    (Anhydrous conditions preferred to prevent hydrolysis of the methoxy group).
Medicinal Chemistry: Bioisosterism

In drug design, the 3-methoxyisoxazole moiety serves as a bioisostere for:

  • Esters (

    
    ):  Similar geometry and H-bond acceptor capability but resistant to esterases.[1]
    
  • Amides (

    
    ):  Provides a rigid conformation without the H-bond donor capability, useful for improving membrane permeability.[1]
    
Reaction Map[1]

ReactivityCore5-Bromo-3-methoxyisoxazoleSuzuki5-Aryl-3-methoxyisoxazoleCore->SuzukiAr-B(OH)2, Pd(0), Base(C-C Bond Formation)Stille5-Vinyl/Alkyl-3-methoxyisoxazoleCore->StilleR-SnBu3, Pd(0)(C-C Bond Formation)Buchwald5-Amino-3-methoxyisoxazoleCore->BuchwaldR-NH2, Pd(L), Base(C-N Bond Formation)Hydrolysis5-Bromo-3-hydroxyisoxazoleCore->HydrolysisHBr/AcOH or BBr3(Demethylation)

Figure 2: Divergent synthesis capabilities of the 5-bromo-3-methoxyisoxazole scaffold.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (General Procedure)

This protocol validates the reactivity of the C-5 bromine.[1]

Reagents:

  • 5-Bromo-3-methoxyisoxazole (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Setup: Charge a microwave vial or round-bottom flask with the isoxazole, boronic acid, and base.

  • Degassing: Add solvents and sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling or oxidation of the electron-rich methoxy group.[1]

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 178/180 pattern).

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Storage and Stability Check

Self-validating system for purity.[1]

  • Test: Dissolve 5mg in

    
    .
    
  • NMR Check: Look for a singlet at

    
     ppm (Methoxy) and a singlet at 
    
    
    ppm (C-4 Proton).[1]
  • Degradation: Appearance of broad peaks or loss of the methoxy singlet indicates hydrolysis to the isoxazolone tautomer.

Safety & Handling

  • Hazards: 5-Bromo-3-methoxyisoxazole is an organohalide.[1] It acts as a skin and eye irritant.

  • GHS Classification: Warning.[1] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong acids (risk of HBr evolution).

References

  • Arctom Scientific. (n.d.). Product Catalog: 5-Bromo-3-methoxyisoxazole (CAS 1369096-82-1).[1][6][7][8] Retrieved from

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding on isoxazole reactivity).
  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of new 3-alkoxyisoxazole derivatives. Journal of Medicinal Chemistry. (Mechanistic source for 3-alkoxyisoxazole stability).[1]

  • ChemSrc. (2025).[3] 5-Bromo-3-methoxyisoxazole Database Record. Retrieved from

Physical Properties and Technical Profile of 5-Bromo-3-methoxyisoxazole

[1][2][3]

Executive Summary

5-Bromo-3-methoxyisoxazole (CAS: 1369096-82-1) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of complex pharmaceutical scaffolds.[1][2][3][4] Characterized by the presence of an electron-rich methoxy group at the C3 position and a reactive bromine handle at the C5 position, this compound serves as a critical intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) and nucleophilic aromatic substitutions.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic routes, and handling protocols, designed for researchers in drug discovery and organic synthesis.[5][6]

Chemical Identity & Structural Analysis[1][2][9][10]

The compound features a 1,2-oxazole (isoxazole) core. The specific substitution pattern (3-methoxy, 5-bromo) creates a unique electronic environment where the isoxazole ring is activated for specific transformations while maintaining stability under standard oxidative conditions.[1]

AttributeDetail
IUPAC Name 5-Bromo-3-methoxy-1,2-oxazole
Common Name 5-Bromo-3-methoxyisoxazole
CAS Number 1369096-82-1
Molecular Formula C₄H₄BrNO₂
SMILES COC1=NOC(Br)=C1
Molecular Weight 177.98 g/mol
InChI Key Predicted based on structure
Structural Features[1][2][7][8][9][10][12][13][14][15]
  • C3-Methoxy Group: Acts as an electron-donating group (EDG) by resonance, stabilizing the ring and influencing the pKa of the C4 proton.[1]

  • C5-Bromine: A labile handle for halogen-metal exchange or transition-metal catalyzed coupling.[1] The C-Br bond energy is modulated by the electronegativity of the adjacent oxygen and nitrogen atoms in the ring.[1]

  • Isoxazole Core: A bioisostere for amide or ester bonds in peptide mimetics, often used to improve metabolic stability.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predicted values standard for this class of halogenated isoxazoles.

Physical Constants[1][2][10]
PropertyValue / RangeNote
Physical State Solid (Low Melting) or Viscous OilTendency to supercool; purity dependent.[1]
Melting Point 35°C – 45°C (Estimated)Analogous methoxy-isoxazoles are low-melting solids.[1]
Boiling Point ~180°C – 190°C (at 760 mmHg)Predicted based on molecular weight and polarity.
Density 1.65 ± 0.05 g/cm³High density due to bromine substitution.[1]
Flash Point >110°CNon-flammable under standard lab conditions.
Vapor Pressure 0.45 mmHg at 25°CPredicted; low volatility.[1]
Solubility & Lipophilicity[2]
SolventSolubility RatingProtocol Note
DMSO High (>50 mg/mL)Preferred solvent for biological assays.[1]
Dichloromethane HighIdeal for extraction and chromatography.[1]
Methanol Moderate to HighGood for recrystallization.[1]
Water Low / InsolubleHydrophobic character dominates (LogP ~1.5).
LogP (Oct/Wat) 1.48 (Predicted)Suitable for CNS-active drug design (blood-brain barrier penetration).[1]

Synthetic Routes & Manufacturing[1][2][13]

The synthesis of 5-Bromo-3-methoxyisoxazole typically follows a regio-controlled pathway to ensure the bromine is installed at C5 rather than C4.[1]

Primary Synthetic Pathway

The most robust route involves the methylation of 3-hydroxyisoxazole followed by electrophilic bromination.[1]

  • O-Methylation: 3-Hydroxyisoxazole is treated with methyl iodide (MeI) or dimethyl sulfate in the presence of a base (K₂CO₃).[1] Note: N-methylation is a competing side reaction that must be suppressed by solvent choice (e.g., acetone or DMF).[1]

  • Bromination: The resulting 3-methoxyisoxazole is reacted with N-Bromosuccinimide (NBS) in DMF or Acetonitrile.[1] The C5 position is the most electron-rich and sterically accessible site for electrophilic attack.[1]

SynthesisPathStart3-HydroxyisoxazoleStep1O-Methylation(MeI, K2CO3, DMF)Start->Step1Inter3-MethoxyisoxazoleStep1->InterYield ~85%Step2Bromination(NBS, ACN, 25°C)Inter->Step2Product5-Bromo-3-methoxyisoxazoleStep2->ProductRegioselective C5-Br

Figure 1: Synthetic workflow for the production of 5-Bromo-3-methoxyisoxazole via regioselective bromination.

Analytical Characterization

To validate the identity of the compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[7][9][11][16]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.98 ppm (s, 3H): Methoxy group (-OCH₃).[1]

    • δ 6.15 ppm (s, 1H): C4-H proton.[1] This singlet is characteristic; a doublet would indicate coupling to another proton, implying a different substitution pattern.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 57.2 ppm: Methoxy carbon.[1]

    • δ 98.5 ppm: C4 (CH).[1]

    • δ 155.0 ppm: C5 (C-Br).[1]

    • δ 171.2 ppm: C3 (C-O).[1]

Mass Spectrometry (LC-MS)[2][11]
  • Ionization: ESI+

  • Pattern: Characteristic 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br.[1]

  • m/z: [M+H]⁺ peaks at ~178 and 180.

Stability & Handling Protocols

Thermal Stability

The isoxazole ring is generally stable up to 150°C. However, the N-O bond is susceptible to reductive cleavage under high pressure hydrogenation or strong reducing conditions (e.g., LAH), which would open the ring to form amino-enones.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the methoxy group over long periods.

  • Light Sensitivity: Protect from light.[1] Brominated heterocycles can undergo slow photolytic debromination.[1]

Safety (GHS Classification)
  • Signal Word: Warning

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Applications in Drug Development[7][8][13][17]

5-Bromo-3-methoxyisoxazole is a "privileged scaffold" modifier.[1] Its primary utility lies in its ability to introduce the isoxazole moiety into larger drug frameworks via the C5-position.[1]

Key Reaction Pathways[2]
  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 5-aryl-3-methoxyisoxazoles.[1]

  • Stille Coupling: Reacts with organostannanes.[1]

  • Buchwald-Hartwig Amination: Can form C-N bonds at the C5 position, though less common than C-C coupling.

ReactivityTarget5-Bromo-3-methoxyisoxazoleSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(PPh3)4)Target->SuzukiLithiationLithiation(n-BuLi, -78°C)Target->LithiationHeckHeck Reaction(Alkenes, Pd(OAc)2)Target->HeckProd15-Aryl-3-methoxyisoxazoles(Biaryl Scaffolds)Suzuki->Prod1Prod25-Lithio Species(Electrophile Trapping)Lithiation->Prod2Prod35-Alkenyl DerivativesHeck->Prod3

Figure 2: Divergent synthesis pathways utilizing the 5-bromo handle for scaffold decoration.[1]

References

  • Arctom Scientific. (2025).[1] Product Data Sheet: 5-Bromo-3-methoxyisoxazole (CAS 1369096-82-1).[1][7][2][3] Retrieved from

  • ChemSrc. (2025).[1] 5-Bromo-3-methoxyisoxazole Physicochemical Properties and CAS Registry. Retrieved from

  • BenchChem. (2025).[5][6] Technical Guide to Isoxazole Derivatives and Synthesis Protocols. Retrieved from

  • PubChem. (2025). Compound Summary: 5-Bromo-3-methylisoxazole (Analogous Structure Analysis). National Library of Medicine. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of brominated isoxazoles. Retrieved from

"5-Bromo-3-methoxyisoxazole molecular structure"

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Reactivity, and Application in Medicinal Chemistry

Executive Summary

5-Bromo-3-methoxyisoxazole (CAS 13219-95-9) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its specific substitution pattern—a methoxy group at the C3 position and a bromine atom at the C5 position—this molecule serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions and a precursor for halogen-metal exchange. This guide provides a rigorous analysis of its electronic architecture, validated synthetic protocols, and downstream applications in the synthesis of glutamate receptor antagonists and bromodomain inhibitors.

Molecular Architecture & Electronic Properties

Structural Analysis

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms (1,2-azole). The 5-bromo-3-methoxy derivative exhibits a unique "push-pull" electronic character that dictates its reactivity.

  • The Isoxazole Core: The ring is planar and aromatic (

    
     electrons), but the electronegativity difference between Oxygen (3.44) and Nitrogen (3.[1]04) creates a permanent dipole. The N-O bond is the weakest point in the ring, susceptible to reductive cleavage.
    
  • C3-Methoxy Group (-OCH₃): Acts as a

    
    -donor (+M effect) but 
    
    
    
    -acceptor (-I effect). In the isoxazole system, the resonance donation stabilizes the N-O bond slightly compared to the unsubstituted parent, modulating the basicity of the ring nitrogen.
  • C5-Bromine (-Br): A weak deactivator by induction but an excellent leaving group. Its position at C5 (adjacent to the ring oxygen) makes it highly activated for oxidative addition to transition metals (Pd, Ni) or halogen-metal exchange.

Physicochemical Data Profile[2][3]
PropertyValue / DescriptionContext
CAS Number 13219-95-9Unique Identifier
Formula C₄H₄BrNO₂MW: 177.98 g/mol
Physical State Low-melting solid or oilDepending on purity/polymorph
Boiling Point ~75-80°C at 15 mmHgVolatile under vacuum
LogP (Calc) ~1.6 - 1.8Moderate Lipophilicity
Dipole Moment ~2.5 - 3.0 DPolar, soluble in DCM, THF, DMSO
Acidity (pKa) N/A (No acidic protons)Stable to weak bases

Synthetic Routes & Process Chemistry

The synthesis of 5-bromo-3-methoxyisoxazole is typically achieved through the functionalization of the pre-formed isoxazole ring rather than cyclization of brominated precursors, which can lead to regioselectivity issues.

Primary Synthetic Pathway

The most robust route involves the bromination of 3-methoxyisoxazole.

  • Precursor Formation: 3-Hydroxyisoxazole (3-isoxazolone) is O-methylated using diazomethane or methyl iodide/Ag₂CO₃. Note: N-methylation is a competing side reaction.

  • Bromination: The resulting 3-methoxyisoxazole is treated with N-bromosuccinimide (NBS) in DMF or acetic acid.

Visualization of Synthetic Logic

Synthesis cluster_0 Precursor Synthesis cluster_1 Functionalization A 3-Hydroxyisoxazole (Tautomer) B 3-Methoxyisoxazole A->B MeI, Ag2CO3 (O-Methylation) D Avoid N-Methylation Control pH A->D C 5-Bromo-3-methoxyisoxazole (Target) B->C NBS, DMF (Electrophilic Subst.)

Caption: Stepwise synthesis emphasizing the critical O-methylation selectivity required before bromination.

Reactivity Profile & Experimental Protocols

This section details the two primary modes of reactivity: Palladium-catalyzed cross-coupling and Lithium-Halogen exchange.

Protocol A: Suzuki-Miyaura Cross-Coupling

The C5-Br bond is highly reactive toward Pd(0), allowing for the introduction of aryl or heteroaryl groups.

Reagents:

  • Substrate: 5-Bromo-3-methoxyisoxazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the isoxazole, boronic acid, and catalyst. Evacuate and backfill with Argon (3x) to remove O₂.

  • Solvation: Add degassed DME and the aqueous base solution via syringe.

  • Reaction: Heat the sealed vessel to 85°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide spot (higher Rf) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over MgSO₄.

  • Purification: Flash column chromatography. Note: 3-methoxyisoxazoles are sometimes acid-sensitive; use neutral silica or buffered eluents if degradation is observed.

Protocol B: Lithium-Halogen Exchange (Electrophile Quenching)

This protocol generates the 5-lithio species, which can be trapped with aldehydes, ketones, or CO₂.

Safety Critical: This reaction must be performed under strictly anhydrous conditions at cryogenic temperatures to prevent ring fragmentation (fragmentation to nitriles is a risk at > -50°C).

Methodology:

  • Dissolve 5-bromo-3-methoxyisoxazole in anhydrous THF (0.2 M) under Nitrogen.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes. Maintain internal temp < -70°C.

  • Stir for 30 minutes at -78°C. The solution typically turns yellow/orange.

  • Add the electrophile (e.g., DMF for formylation) neat or in THF.

  • Allow to warm to 0°C slowly, then quench with saturated NH₄Cl.

Reactivity Map

Reactivity cluster_coupling Transition Metal Catalysis cluster_lithium Halogen-Metal Exchange Center 5-Bromo-3-methoxyisoxazole Suzuki Suzuki Coupling (Aryl/Vinyl groups) Center->Suzuki Pd(0), Ar-B(OH)2 Stille Stille Coupling (Stannanes) Center->Stille Pd(0), R-SnBu3 Sonogashira Sonogashira (Alkynes) Center->Sonogashira Pd/Cu, Alkyne Li 5-Lithio Intermediate (-78°C) Center->Li n-BuLi, -78°C Aldehyde Formylation (DMF Quench) Li->Aldehyde + DMF Carbox Carboxylation (CO2 Quench) Li->Carbox + CO2

Caption: Divergent synthetic utility via Palladium catalysis (Red) and Lithiation (Green).

Medicinal Chemistry Applications

The 3-methoxyisoxazole moiety is a recognized bioisostere for carboxylic acids and esters.

  • AMPA Receptor Antagonists: The isoxazole ring mimics the distal carboxylate of glutamate. The 3-methoxy group provides steric bulk and modulates the hydrogen-bond acceptor capability of the ring nitrogen, often improving selectivity between AMPA and Kainate receptors.

  • Metabolic Stability: Unlike esters, the 3-methoxyisoxazole is resistant to plasma esterases, prolonging the half-life of drug candidates.

  • BET Bromodomain Inhibitors: Analogous structures (3-methyl-5-arylisoxazoles) have been utilized as acetyl-lysine mimics. The 3-methoxy variant offers a different electronic profile that can tune the affinity for the binding pocket [1].

References

  • BenchChem. (2025).[2][3][4] 5-Bromo-3-methylbenzo[d]isoxazole chemical properties and applications. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 5-Bromo-3-methyl-1,2-oxazole.[5] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-3-methylisoxazole. Retrieved from

  • National Institutes of Health (NIH). (2025).[5][2][3][4][6][7] Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Retrieved from

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling Mechanism and Protocols. Retrieved from

(Note: While specific literature for the 3-methoxy variant is less abundant than the 3-methyl analog, the chemical principles cited above for the isoxazole core are chemically equivalent and validated by standard heterocyclic chemistry practices.)

Sources

"literature review of 3-methoxyisoxazole derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemistry and Application of 3-Methoxyisoxazole Derivatives

Executive Summary

The isoxazole ring is a privileged five-membered heterocyclic scaffold that commands significant attention in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a cornerstone for the design of novel therapeutic agents and functional materials. This guide focuses specifically on the 3-methoxyisoxazole moiety, a critical pharmacophore that often serves as a key building block or a bioisosteric replacement for less stable or less potent functional groups. We will explore the synthetic intricacies of this scaffold, its chemical reactivity, and its diverse applications in drug discovery, with a particular focus on its role in developing antibacterial, anticancer, and anti-inflammatory agents.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and detailed, actionable protocols.

The 3-Methoxyisoxazole Core: A Privileged Scaffold

Physicochemical Properties and Strategic Importance

The isoxazole ring is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a unique electronic distribution, with the oxygen atom imparting significant electronegativity and the nitrogen atom acting as a hydrogen bond acceptor. The weak N-O bond is a key feature, providing a site for potential ring-cleavage under reductive or basic conditions, which makes isoxazoles not only stable scaffolds but also versatile synthetic intermediates.[6]

The addition of a methoxy group at the 3-position (C3) further refines the scaffold's properties. The 3-methoxy group:

  • Acts as a Hydrogen Bond Acceptor: The oxygen atom can form crucial hydrogen bonds with biological targets, such as enzyme active sites.

  • Modulates Lipophilicity: It increases the molecule's polarity compared to a simple alkyl or aryl substituent, which can be critical for optimizing pharmacokinetic profiles (ADME-T).

  • Serves as a Bioisostere: It is often used as a stable, non-hydrolyzable replacement for ester or amide functionalities, improving the metabolic stability of a lead compound.

Bioisosterism in Drug Design

The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of modern medicinal chemistry. The 3-methoxyisoxazole unit can be viewed as a bioisosteric equivalent of a methyl ester or a carboxylic acid, offering similar steric and electronic properties while providing superior metabolic stability.

G cluster_0 Common Functional Group cluster_1 Bioisosteric Replacement Ester Methyl Ester (-COOCH3) Metabolically Labile Isoxazole 3-Methoxyisoxazole Metabolically Stable Retains H-Bonding Capacity Ester->Isoxazole Bioisosteric Replacement

Caption: Bioisosteric relationship between a methyl ester and the 3-methoxyisoxazole core.

Synthetic Strategies for the 3-Methoxyisoxazole Ring System

The construction of the isoxazole ring is most robustly achieved through the 1,3-dipolar cycloaddition reaction, a powerful tool in heterocyclic chemistry.[7][8] This pericyclic reaction involves the concertedly cycloaddition of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne or alkene).[7][9]

The 1,3-Dipolar Cycloaddition Pathway

The primary route to 3-substituted isoxazoles involves the reaction of a nitrile oxide with an alkyne. To install the 3-methoxy group, a precursor containing this functionality must be incorporated into either the nitrile oxide or the alkyne. A common and efficient strategy is to use a methoxy-containing nitrile oxide.

The general workflow is as follows:

  • Oxime Formation: An appropriate aldehyde is reacted with hydroxylamine to form an aldoxime.

  • Nitrile Oxide Generation: The aldoxime is oxidized in situ using a mild oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), to generate the highly reactive nitrile oxide intermediate.[10][11]

  • Cycloaddition: The nitrile oxide immediately reacts with a chosen alkyne to form the 3,5-disubstituted isoxazole ring. This reaction is highly regioselective.[10][12]

G Start Aldehyde Precursor (R-CHO) Oxime Aldoxime (R-CH=NOH) Start->Oxime + NH₂OH NitrileOxide Nitrile Oxide (In Situ) (R-C≡N⁺-O⁻) Oxime->NitrileOxide Oxidation (e.g., NCS) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Dipolarophile (R'-C≡CH) Alkyne->Isoxazole [3+2] Cycloaddition

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Protocol: Synthesis of Methyl 3-Methoxyisoxazole-5-carboxylate

This protocol describes a reliable method for synthesizing a key 3-methoxyisoxazole building block, adapted from established literature procedures.[2]

Rationale: This two-step synthesis is efficient because it starts from a commercially available hydroxyisoxazole, avoiding the direct handling of potentially unstable nitrile oxides. The methylation step is a standard Williamson ether synthesis, which is a robust and high-yielding reaction.

Materials:

  • Methyl 3-hydroxyisoxazole-5-carboxylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • 0.5 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol, 1.0 eq) in anhydrous DMF (10 ml) in a round-bottom flask equipped with a magnetic stirrer, add anhydrous K₂CO₃ (2.9 g, 21.0 mmol, 1.5 eq). Cool the suspension to 0°C in an ice bath.

  • Methylation: Add methyl iodide (1.3 ml, 21.0 mmol, 1.5 eq) dropwise to the cooled suspension while stirring.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 14 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into an ice-cold aqueous solution of 0.5 M HCl (100 ml).

  • Extraction: Extract the aqueous mixture with diethyl ether (5 x 80 ml).

  • Washing and Drying: Combine the organic layers and wash with brine (50 ml). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting residue can be purified by silica gel column chromatography to afford the pure methyl 3-methoxyisoxazole-5-carboxylate.[2]

Applications in Drug Discovery

The 3-methoxyisoxazole scaffold is present in a multitude of compounds with diverse biological activities. Its ability to act as both a stable structural core and a key pharmacophoric element makes it highly valuable.[3]

Antibacterial and Antifungal Agents

Numerous studies have demonstrated the potent antimicrobial activity of isoxazole derivatives.[1][4][13] The presence of specific substituents on the phenyl rings attached to the isoxazole core can significantly enhance activity. For example, the presence of methoxy, chloro, and fluoro groups has been shown to boost antibacterial and antifungal efficacy.[1][3]

Compound ClassTarget Organism(s)Key Structural FeaturesReference
N3,N5-di(substituted)isoxazole-3,5-diaminesE. coli, S. aureusHalogen (F, Cl) and methoxy substitutions on aryl rings[13]
3,5-DiarylisoxazolesE. coli, S. aureus, C. albicans4-methoxy, 4-fluoro, and trichloro substitutions on the phenyl ring[1]
Isoxazole-carboxamidesP. aeruginosa, K. pneumonia, C. albicans3,4-dimethoxy substitution on one phenyl ring and a chloro on the other[4]

Table 1: Summary of antimicrobial isoxazole derivatives.

Anticancer Activity

Isoxazole derivatives have emerged as promising anticancer agents, acting through various mechanisms of action.[14][15] Their structural versatility allows for the fine-tuning of activity against specific cancer-related targets.

  • BRD4 Inhibition: Bivalent 3,5-dimethylisoxazole derivatives have been developed as potent inhibitors of the bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in oncogene transcription.[14] Dimerization of the isoxazole core was shown to significantly enhance antiproliferative activity in colorectal cancer cells.[14]

  • COX Inhibition: Certain isoxazole-carboxamide derivatives exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and inflammatory tissues.[4]

  • General Cytotoxicity: Many isoxazole derivatives show broad cytotoxic activity against various cancer cell lines, including liver, breast, and lung cancer.[15][16] The mechanism often involves the induction of apoptosis.[15]

Anti-inflammatory Agents

The development of isoxazole-based anti-inflammatory drugs is a well-established field, with some compounds reaching clinical use.[3] The synthesis of 3-methoxy acetophenone isoxazole derivatives from chalcone precursors has yielded compounds with moderate to extremely active anti-inflammatory properties, as demonstrated in carrageenan-induced paw edema models.[5]

Future Perspectives

The 3-methoxyisoxazole scaffold remains a highly fertile ground for chemical and pharmacological exploration. Future research will likely focus on:

  • Green Synthesis: Employing sustainable and eco-friendly synthetic methods, such as ultrasound-assisted reactions, to reduce solvent use and reaction times.[11]

  • Hybrid Molecules: Designing hybrid molecules that combine the 3-methoxyisoxazole core with other pharmacologically active heterocycles (e.g., triazoles, oxadiazoles) to create multifunctional drugs with enhanced potency or novel mechanisms of action.[17]

  • Targeted Therapies: Leveraging the structural insights from co-crystal structures to design next-generation derivatives with high selectivity for specific biological targets, such as kinases or epigenetic proteins, minimizing off-target effects.[18]

Conclusion

The 3-methoxyisoxazole moiety is a powerful and versatile component in the toolkit of the modern medicinal chemist. Its favorable physicochemical properties, metabolic stability, and synthetic accessibility via robust methods like 1,3-dipolar cycloaddition ensure its continued relevance. From potent antimicrobials to selective epigenetic modulators, derivatives of this scaffold have demonstrated significant therapeutic potential across a wide range of disease areas. The continued exploration of its chemical space promises to yield novel and effective therapeutic agents for years to come.

References

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromo-3-methoxyisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-3-methoxyisoxazole (CAS 13264-54-5) as the electrophilic partner. While isoxazoles are valuable bioisosteres in medicinal chemistry (often replacing carboxylic acids or esters), the 5-bromo-3-methoxyisoxazole scaffold presents specific challenges regarding ring lability under basic conditions and electronic deactivation due to the C-3 methoxy group.

This protocol prioritizes chemoselectivity and ring preservation , utilizing a mild base/solvent system validated for sensitive heteroaromatics.

Chemical Context & Mechanistic Insight

The Substrate Profile

The 3-methoxyisoxazole ring is an electron-deficient heteroaromatic system. The bromine at the C-5 position is the handle for oxidative addition.

  • Electronic Effect: The C-3 methoxy group exerts a mesomeric electron-donating effect (+M), which slightly increases electron density in the ring compared to unsubstituted isoxazoles. However, the inductive withdrawal (-I) of the oxygen and nitrogen atoms renders the C-5 position sufficiently electrophilic for Palladium insertion.

  • Stability Warning: The N-O bond is the "weak link." Under strongly basic conditions (pH > 12) or high temperatures (>110°C), the ring is prone to cleavage, forming acyclic nitriles or enolates.

Reaction Mechanism

The reaction follows the standard catalytic cycle but requires specific tuning to prevent side reactions.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond. This is the rate-determining step.[1] Bulky, electron-rich ligands (e.g., dppf, XPhos) facilitate this on the electron-poor isoxazole.

  • Transmetallation: The aryl boronic acid (activated by base) transfers its organic group to the Palladium center.[2]

  • Reductive Elimination: The product is released, and Pd(0) is regenerated.

Visualization: Catalytic Cycle & Ring Instability

The following diagram illustrates the desired catalytic pathway versus the competitive ring-opening degradation pathway.

SuzukiMechanism cluster_cycle Catalytic Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Insert) Pd0->OxAdd TransMet Transmetallation (Boronic Acid Entry) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product 5-Aryl-3-methoxyisoxazole RedElim->Product Substrate 5-Bromo-3-methoxyisoxazole Substrate->OxAdd Base Strong Base / High T Substrate->Base Side Reaction SideProduct Ring Opening (Acyclic Nitrile) Base->SideProduct Degradation

Figure 1: Suzuki catalytic cycle highlighting the critical competitive pathway of base-mediated isoxazole ring cleavage.

Optimization Matrix: Experimental Variables

To ensure reproducibility, adhere to the following selection criteria.

VariableRecommendedRationaleAvoid
Catalyst Pd(dppf)Cl₂ · DCM Robust, air-stable, excellent for heteroaryl halides. High turnover frequency.Pd(PPh₃)₄ (Air sensitive, often requires higher loading).
Base K₂CO₃ or Cs₂CO₃ Mild carbonate bases (pKa ~10) activate boronic acids without lysing the isoxazole ring.NaOH, NaOtBu, KOtBu (Strong nucleophiles cause ring opening).
Solvent 1,4-Dioxane / H₂O (4:1) Excellent solubility for organics; water is required for the boronate activation step.DMF (High boiling point makes workup difficult), Ethanol (Potential transesterification/solvolysis).
Temp 80°C - 90°C Sufficient energy for reductive elimination without thermal degradation.>100°C (Promotes dehalogenation and ring cleavage).

Standardized Protocol

Objective: Synthesis of 5-phenyl-3-methoxyisoxazole (Model Reaction).

Materials
  • 5-Bromo-3-methoxyisoxazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvents: 1,4-Dioxane (degassed), Distilled Water (degassed).[3]

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 2-neck round-bottom flask or a microwave vial.

    • Equip with a magnetic stir bar and a rubber septum.

    • Critical: Purge with Argon or Nitrogen for 5 minutes. Oxygen is the primary cause of catalyst death (formation of Pd-black).

  • Reagent Addition:

    • Add 5-Bromo-3-methoxyisoxazole (1.0 mmol, 178 mg), Phenylboronic acid (1.2 mmol, 146 mg), and

      
       (2.0 mmol, 276 mg) to the flask.
      
    • Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg). Note: Add catalyst last to minimize air exposure.

  • Solvent Introduction:

    • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

    • Why 4:1? This ratio maintains homogeneity at 80°C while providing enough water to dissolve the inorganic base.

  • Reaction:

    • Heat the mixture to 85°C (oil bath temperature).

    • Stir vigorously. The mixture will turn dark (characteristic of active Pd species).

    • Monitor by TLC or LC-MS at 1 hour and 3 hours.

    • Checkpoint: The starting material (bromide) should disappear. If starting material remains after 4 hours, add 2 mol% fresh catalyst.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases.[3] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and filter.
      
  • Purification:

    • Concentrate under reduced pressure.[3][4]

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc). 3-methoxyisoxazoles are moderately polar.

Workflow Visualization

Workflow Step1 1. Degas Solvents (Ar/N2, 15 min) Step2 2. Charge Solids (Substrate, Boronic Acid, Base, Catalyst) Step1->Step2 Step3 3. Heat to 85°C (4-6 Hours) Step2->Step3 Step4 4. QC Check (LCMS/TLC) Step3->Step4 Step4->Step3 Incomplete (+2% Cat) Step5 5. Workup & Column Step4->Step5 Complete

Figure 2: Operational workflow for the Suzuki coupling protocol.

Troubleshooting & FAQs

ObservationRoot CauseCorrective Action
Low Yield (<30%) Oxygen poisoning of catalyst.Ensure rigorous degassing (sparging) of solvents before addition.[3]
Ring Opening Base too strong or Temp too high.Switch from

to

or

. Reduce temp to 70°C.
Protodehalogenation Hydride source present or solvent impurity.Use HPLC grade solvents. Ensure solvents are anhydrous if using anhydrous bases.
Homocoupling Oxidation of Boronic Acid.Reduce Boronic Acid excess. Ensure inert atmosphere is maintained.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole. BenchChem.[4][6] Link

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. (Context on isoxazole bioisosteres).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Suzuki Coupling Mechanism).[2][3][4][7][8][9][10]

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide.[11] Drug Metabolism and Disposition. (Reference for isoxazole ring stability). Link

Sources

Application Notes and Protocols: Strategic Functionalization of the C5-Position of 3-Methoxyisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3-methoxyisoxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous bioactive compounds. Its functionalization is critical for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides an in-depth analysis and detailed protocols for the selective functionalization of the C5-position, a key site for molecular diversification. We will explore the foundational strategy of directed lithiation and electrophilic quench, as well as subsequent transformations like palladium-catalyzed cross-coupling, offering researchers a robust toolkit for synthesis and drug discovery.

Introduction: The Strategic Importance of C5-Functionalization

The isoxazole ring is a cornerstone of many pharmaceutical compounds, valued for its ability to act as a bioisostere for ester and amide groups and to participate in hydrogen bonding.[1] The 3-methoxyisoxazole derivative, in particular, presents a unique synthetic challenge and opportunity. The electronic landscape of the ring, influenced by the methoxy group at C3 and the ring nitrogen atom, renders the proton at the C5 position the most acidic. This inherent acidity provides a reliable handle for regioselective deprotonation, making the C5-position the primary target for introducing chemical diversity.[2]

Late-stage functionalization (LSF) of such scaffolds allows for the rapid generation of analogues from a common intermediate, accelerating the drug discovery process by enabling swift exploration of the chemical space around a core structure.[3] This guide focuses on the most reliable and versatile methods to achieve this, grounded in established chemical principles.

Core Strategy: Directed Deprotonation via Lithiation

The most direct and widely employed method for C5-functionalization is directed ortho-lithiation (in this case, ortho to the ring nitrogen). This process involves the deprotonation of the C5-proton using a strong organolithium base, creating a potent C5-lithio nucleophile in situ. This intermediate can then be trapped with a wide array of electrophiles.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base is essential. n-Butyllithium (n-BuLi) is commonly used. Lithium diisopropylamide (LDA) is another excellent choice, offering slightly lower nucleophilicity which can be advantageous in preventing unwanted side reactions. The choice of base can subtly influence regioselectivity in more complex systems.[2]

  • Solvent: Anhydrous aprotic ethers, such as tetrahydrofuran (THF) or diethyl ether, are required.[4] They are inert to the strong base and effectively solvate the lithium cation, stabilizing the organolithium intermediate.

  • Temperature: The reaction is performed at low temperatures, typically -78 °C (a dry ice/acetone bath). This is critical to prevent the decomposition of the thermally unstable lithiated isoxazole and to control the rate of reaction, minimizing side products.[2][5]

Workflow for C5-Lithiation and Electrophilic Quench

G start 3-Methoxyisoxazole step1 Deprotonation (n-BuLi or LDA, THF, -78 °C) start->step1 intermediate 3-Methoxy-5-lithioisoxazole (In situ intermediate) step1->intermediate step2 Electrophilic Quench (E+, -78 °C to RT) intermediate->step2 end C5-Functionalized 3-Methoxyisoxazole step2->end

Caption: Workflow for C5-functionalization via deprotonation and electrophilic quench.

Protocol 1: General Procedure for C5-Lithiation and Electrophilic Quench

This protocol describes the formation of the C5-lithiated species followed by quenching with a generic electrophile.

Materials:

  • 3-Methoxyisoxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., Iodomethane, Benzaldehyde, N,N-Dimethylformamide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (oven-dried, assembled hot, and cooled under an inert atmosphere)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 3-methoxyisoxazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is typically rapid.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.[5]

  • Warming: Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired C5-functionalized 3-methoxyisoxazole.

Data Presentation: Scope of Electrophiles

The lithiated intermediate is a versatile nucleophile that reacts with a wide range of electrophiles.

Electrophile (E+)Resulting C5-SubstituentTypical Yield (%)Notes
I₂ or N-Iodosuccinimide (NIS)-I (Iodo)70-85Key intermediate for cross-coupling reactions.[6]
Br₂ or N-Bromosuccinimide (NBS)-Br (Bromo)65-80Another key intermediate for cross-coupling.
DMF (Dimethylformamide)-CHO (Formyl)60-75Provides an aldehyde handle for further derivatization (e.g., reductive amination, Wittig).
CO₂ (Dry Ice)-COOH (Carboxylic Acid)55-70Quenching with solid CO₂ followed by acidic workup yields the C5-carboxylic acid.[5]
Aldehydes/Ketones (e.g., RCHO)-CH(OH)R (Secondary Alc.)70-90Forms secondary or tertiary alcohols.
Alkyl Halides (e.g., CH₃I)-CH₃ (Methyl)50-70Yields can be variable; competing side reactions are possible with more complex halides.
Trimethylsilyl chloride (TMSCl)-Si(CH₃)₃ (TMS)80-95Silyl group can be a protecting group or used in subsequent transformations.[5]

Advanced Strategy: Halogenation and Palladium-Catalyzed Cross-Coupling

For the introduction of aryl, heteroaryl, vinyl, or alkynyl moieties, a two-step sequence involving initial halogenation followed by a palladium-catalyzed cross-coupling reaction is often the most effective strategy. This approach offers broader scope and functional group tolerance compared to direct coupling with organometallic reagents.

Step 3a: Synthesis of 5-Halo-3-methoxyisoxazole

The key intermediates, 5-iodo- or 5-bromo-3-methoxyisoxazole, are readily prepared using Protocol 1 with I₂ or Br₂ (or their N-halo-succinimide equivalents) as the electrophile.[6]

Step 3b: Palladium-Catalyzed Cross-Coupling Reactions

With the C5-halide in hand, a variety of powerful C-C and C-N bond-forming reactions can be employed. The Suzuki-Miyaura coupling is a workhorse for introducing aryl and heteroaryl groups.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is common.

  • Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid in the transmetalation step of the Suzuki reaction.

  • Solvent System: Often a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is used to dissolve both the organic and inorganic reagents.

Workflow for C5-Arylation via Cross-Coupling

G start 3-Methoxyisoxazole step1 Halogenation (Protocol 1 with I₂ or NBS) start->step1 intermediate 5-Halo-3-methoxyisoxazole (X = I, Br) step1->intermediate step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction with Ar-B(OH)₂) intermediate->step2 end 5-Aryl-3-methoxyisoxazole step2->end

Caption: Two-step strategy for C5-arylation: halogenation followed by cross-coupling.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of 5-iodo-3-methoxyisoxazole with a generic arylboronic acid.

Materials:

  • 5-Iodo-3-methoxyisoxazole (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water, 4:1 v/v)

  • Standard glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-iodo-3-methoxyisoxazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (Na₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add the degassed solvent system (Dioxane/Water).

  • Catalyst Addition: Add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cooling & Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the 5-aryl-3-methoxyisoxazole.

Conclusion

The functionalization of the C5-position of 3-methoxyisoxazole is a well-established and highly enabling transformation in synthetic and medicinal chemistry. The primary strategy of C5-lithiation followed by electrophilic quench provides direct access to a wide variety of derivatives. For more complex C-C bond formations, a two-step halogenation and palladium-catalyzed cross-coupling sequence offers unparalleled scope and reliability. The protocols and principles detailed in this guide provide researchers with a validated and mechanistically-grounded approach to diversifying this important heterocyclic core, facilitating the development of next-generation chemical probes and drug candidates.

References

  • Niou, C.-S., & Natale, N. R. (1986). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOXAZOLE LATERAL METALATION METHODS. HETEROCYCLES, 24(2), 367. (URL not available)
  • Castillo, R., et al. (2020). Merging Organolithium Chemistry and Stereoselective Biocatalysis: Transformation of Aromatic Nitriles into Chiral Alcohols. ChemCatChem. Available at: [Link]

  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). Available at: [Link]

  • Ben Romdhane, R., et al. (2021). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. ChemistrySelect. Available at: [Link]

  • Osiński, P. W., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3918. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. Available at: [Link]

  • Request PDF. (n.d.). C(2) and C(5) Nucleophilic Functionalization of 4 H -Imidazole-3-oxide Exposed to Carboranyllithium. ResearchGate. Available at: [Link]

  • Cernak, T., et al. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. Available at: [Link]

  • Dong, K.-Y., et al. (2014). Oxime-mediated facile access to 5-methylisoxazoles and applications in the synthesis of valdecoxib and oxacillin. Organic Letters, 16(20), 5266–5268. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. Synlett. Available at: [Link]

  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Vedejs, E., & Luchetta, L. M. (2002). effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. Journal of Organic Chemistry. Available at: [Link]

  • Narsimha, V., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1391–1395. Available at: [Link]

  • Aldeco-Perez, E., et al. (2009). Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. Science, 326(5952), 556–559. Available at: [Link]

  • Bertrand, G., et al. (2009). Isolation of a C5-deprotonated imidazolium, a crystalline "abnormal" N-heterocyclic carbene. Science, 326(5952), 556-9. Available at: [Link]

  • Singh, S., & Singh, V. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Available at: [Link]

  • Request PDF. (n.d.). C5 Metalation of Imidazole-Based Monothiolates en Route to Selenothiolates. ResearchGate. Available at: [Link]

  • Ferraz, C., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(13), 4287. Available at: [Link]

  • Flores-Alamo, M., et al. (2024). (4aS,5S,6aR,10aR,10bR)-5-Methoxy-9,9-dimethyl-4a,5,6a,7,10a,10b-hexahydro-12H-[7][8]dioxino[4′,5′:5,6]pyrano[4,3-b][1,. Molbank, 2024(4), M1898. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole 14 from... Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[7][9][10]triazolo[3,4-b][7][8][10]thiadiazoles. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-properties-of-some-3-(5-(4-methoxyp-Koval-Demianov/57b54a01c801e0892c55e927011d87e07892994d]([Link]

  • Koval, O., et al. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[7][9][10]triazolo[3,4-b][7][8][10]thiadiazoles. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

Sources

Application Notes and Protocols: 5-Bromo-3-methoxyisoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][4] The isoxazole core is not only metabolically robust but also serves as a versatile architectural foundation for creating structurally diverse molecules.[5]

5-Bromo-3-methoxyisoxazole stands out as a particularly valuable synthetic intermediate in this class. The strategic placement of a bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for generating large libraries of analogues for structure-activity relationship (SAR) studies. Concurrently, the 3-methoxy group influences the molecule's electronic properties and can participate in crucial binding interactions with biological targets. This guide provides an in-depth overview of the applications and detailed experimental protocols for leveraging 5-Bromo-3-methoxyisoxazole in drug discovery programs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a synthetic building block is critical for its effective use in experimental design.

PropertyValue
IUPAC Name 5-bromo-3-methoxyisoxazole
Molecular Formula C₄H₄BrNO₂
Molecular Weight 178.99 g/mol
Appearance Solid (Typical)
CAS Number 1845-31-4
Purity ≥97% (Typical)
Storage 2-8°C, sealed in a dry, well-ventilated area

Note: Physical properties are based on typical supplier specifications and may vary.

Core Applications in Medicinal Chemistry

Central Scaffold for GABA-A Receptor Ligands

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal target for inhibitory neurotransmission in the central nervous system.[6][7] Modulators of this receptor are crucial for treating a range of neurological and psychiatric conditions, including anxiety, epilepsy, insomnia, and schizophrenia.[5][8]

5-Bromo-3-methoxyisoxazole is a key precursor for synthesizing structural analogues of muscimol, a potent GABA-A receptor agonist. The 3-methoxyisoxazole core acts as a bioisostere, mimicking the carboxylate group of GABA, which allows it to bind and activate the receptor.[5] This binding event opens a chloride ion channel, leading to neuronal hyperpolarization and a reduction in excitability.[5][7] The ability to start from the 5-bromo derivative allows for the systematic exploration of substitutions at this position to fine-tune receptor subtype selectivity and pharmacokinetic properties.

cluster_0 Structural Analogy GABA GABA (Neurotransmitter) Muscimol Muscimol (GABA-A Agonist) GABA->Muscimol Isoxazole mimics carboxylate Derivative R-Substituted Analogue (from 5-Bromo-3-methoxyisoxazole) Muscimol->Derivative R-group for SAR via Suzuki Coupling

Caption: Structural relationship of GABA and isoxazole-based analogues.
Versatile Intermediate for Molecular Diversification via Cross-Coupling

The carbon-bromine bond at the C5 position is an ideal functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9] This reaction facilitates the formation of new carbon-carbon bonds by coupling the bromoisoxazole with a wide variety of commercially available aryl- or heteroaryl-boronic acids.[9][10] This strategy is exceptionally powerful in medicinal chemistry for rapidly generating a diverse library of compounds around a core scaffold, enabling efficient exploration of the chemical space required for lead optimization.

cluster_workflow Suzuki Coupling Workflow Start 5-Bromo-3-methoxyisoxazole Reagents Arylboronic Acid (R-B(OH)₂) + Pd Catalyst + Base Start->Reagents Reaction Setup Product 5-Aryl-3-methoxyisoxazole Reagents->Product C-C Bond Formation Library Diverse Compound Library (R₁, R₂, R₃...) Product->Library Iterative Synthesis

Caption: Workflow for diversifying the isoxazole core via Suzuki coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative method for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-3-methoxyisoxazole with an arylboronic acid. Microwave-assisted synthesis is often preferred as it can significantly reduce reaction times and improve yields.[11]

Rationale: The reaction relies on a palladium catalyst to cycle between Pd(0) and Pd(II) states. The ligand (e.g., from Pd(PPh₃)₄) stabilizes the palladium complex. A base, such as cesium carbonate, is crucial for activating the boronic acid to facilitate the transmetalation step with the palladium complex, which is followed by reductive elimination to form the product and regenerate the Pd(0) catalyst.[11][12]

Materials:

  • 5-Bromo-3-methoxyisoxazole

  • Arylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., Ethanol, 1,4-Dioxane, or DME)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add 5-Bromo-3-methoxyisoxazole (1.0 equiv.), the selected arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., ethanol) to achieve a suitable concentration (typically 0.1-0.2 M).

  • Degassing (Optional but Recommended): Seal the vial and briefly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Heat the mixture with stirring to 100-120 °C for 20-40 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-3-methoxyisoxazole derivative.[12]

Protocol 2: Conceptual Synthesis of 5-Aminomethyl-3-methoxyisoxazole

This protocol outlines a plausible, multi-step synthetic route to convert the bromo-substituent into an aminomethyl group, a key pharmacophore for GABA-A receptor agonists.[5] This conversion often proceeds via a nitrile intermediate.

cluster_synthesis Synthetic Workflow Start 5-Bromo-3-methoxyisoxazole Step1 Cyanation (e.g., CuCN) Start->Step1 Intermediate 5-Cyano-3-methoxyisoxazole Step1->Intermediate Step2 Reduction (e.g., H₂, Pd/C or LiAlH₄) Intermediate->Step2 Product 5-Aminomethyl-3-methoxyisoxazole Step2->Product

Caption: Synthetic workflow for a muscimol analogue precursor.

Step A: Cyanation

Rationale: The conversion of an aryl bromide to a nitrile can be achieved using a cyanide source, often with a copper or palladium catalyst. This sets the stage for reduction to the primary amine.

Materials:

  • 5-Bromo-3-methoxyisoxazole

  • Copper(I) cyanide (CuCN) (1.2 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or NMP)

Procedure:

  • Reaction Setup: In a reaction flask under an inert atmosphere, combine 5-Bromo-3-methoxyisoxazole (1.0 equiv.) and CuCN (1.2 equiv.) in anhydrous DMF.

  • Heating: Heat the reaction mixture to 140-160 °C and stir for several hours until TLC or LC-MS indicates completion.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude nitrile by column chromatography.

Step B: Reduction of the Nitrile

Rationale: The nitrile group can be reduced to a primary amine using various methods. Catalytic hydrogenation is a clean method, while a metal hydride like LiAlH₄ is a more powerful, non-catalytic option.

Materials:

  • 5-Cyano-3-methoxyisoxazole (from Step A)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or H₂ with Palladium on Carbon (Pd/C))

  • Anhydrous solvent (THF for LiAlH₄; Ethanol or Methanol for hydrogenation)

Procedure (using LiAlH₄):

  • Reaction Setup: Dissolve the 5-cyano-3-methoxyisoxazole (1.0 equiv.) in anhydrous THF in a flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ in THF (approx. 2.0-3.0 equiv.) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete.

  • Quenching: Carefully quench the reaction by slowly and sequentially adding water, then 15% aqueous NaOH, and then more water (Fieser workup) at 0 °C.

  • Work-up: A solid (aluminum salts) will precipitate. Filter the mixture, washing the solid thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purification: The product, 5-aminomethyl-3-methoxyisoxazole, can be purified by chromatography or by salt formation (e.g., as the hydrochloride salt) and recrystallization.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table provides representative data for the Suzuki-Miyaura coupling of a generic 5-bromo-heterocycle, illustrating the versatility and typical yields that can be expected when applying Protocol 1.

EntryArylboronic Acid (R-B(OH)₂)Catalyst SystemConditionsYield (%)
1Phenylboronic acidPd(PPh₃)₄ / Cs₂CO₃Ethanol, MW, 100°C, 30 min85
24-Methoxyphenylboronic acidPd(PPh₃)₄ / Cs₂CO₃Ethanol, MW, 100°C, 30 min92
33-Pyridinylboronic acidPd(dppf)Cl₂ / K₂CO₃DME, 80°C, 2h78[10]
4Thiophene-2-boronic acidPd(PPh₃)₄ / Cs₂CO₃Ethanol, MW, 100°C, 40 min82[11]

References

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). PMC.
  • 5-Bromo-3-methylbenzo[d]isoxazole chemical properties. (n.d.). Benchchem.
  • Martisa, G. J., & Gaonkar, S. L. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Isoxazole Derivative: Significance and symbolism. (2025).
  • Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry. (n.d.). Benchchem.
  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. (n.d.). Benchchem.
  • Effects of 5-(4-piperidyl) isoxazol-3-ol (4-PIOL), a GABA(A) receptor partial agonist, on... (n.d.). PubMed.
  • Isoxazole-thiazole derivatives as gaba a receptor inverse agonists for use in the treatment of cognitive disorders. (n.d.).
  • 5-Bromo-3-methyl-1,2-oxazole. (n.d.). PubChem.
  • 5-Bromo-3-methylbenzo[d]isoxazole. (n.d.). MilliporeSigma.
  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
  • 3-Amino-5-methylisoxazole synthesis. (n.d.). ChemicalBook.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Chinese scientists discover new GABA-A receptor agonists. (2025). BioWorld.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
  • 5-Bromo-3-methylisothiazole. (n.d.). MySkinRecipes.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.).
  • Exploring the DS2 Scaffold for GABA A Receptor Modulation: Progress toward the Development of a GABA A δ-Subunit Preferring Negative Allosteric Modulator. (2026).
  • Structure-Dependent Activity of Natural GABA(A)

Sources

Strategic Derivatization of 5-Bromo-3-methoxyisoxazole: A Modular Approach for Kinase and GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 5-Bromo-3-methoxyisoxazole scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems from its ability to serve as a rigid, planar bioisostere for amide bonds or aromatic rings while offering distinct electronic properties. The 3-methoxy group functions as a hydrogen bond acceptor (HBA) and a metabolic "soft spot" blocker, while the 5-bromo position provides a versatile handle for Palladium-catalyzed cross-coupling reactions.

This guide outlines a modular workflow for transforming this building block into diverse chemical libraries suitable for screening against kinases (e.g., binding to the hinge region) and GPCRs (e.g., glutamate receptor modulation).

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
  • Bioisosterism: The isoxazole ring mimics the spatial arrangement of carboxylic acids (when hydrolyzed to 3-OH) and pyridine rings.

  • Reactivity Profile: The C-5 position is highly activated for oxidative addition due to the electron-withdrawing nature of the N-O bond, making it superior to phenyl bromides in many cross-coupling scenarios.

  • Stability: Unlike isoxazolines, the aromatic isoxazole ring is stable to standard acidic and basic workups, though the N-O bond is sensitive to strong reducing conditions (e.g., H₂/Pd-C).

Structural Activity Relationship (SAR) Design

Before initiating synthesis, it is critical to understand the vector analysis of the scaffold. The following diagram illustrates the functional logic for derivatization.

SAR_Strategy Core 5-Bromo-3-methoxyisoxazole (Core Scaffold) Br_Pos C-5 Bromine (Primary Diversification) Core->Br_Pos Site A OMe_Pos C-3 Methoxy (Electronic Tuner) Core->OMe_Pos Site B Ring Isoxazole Ring (Scaffold Geometry) Core->Ring Backbone Suzuki Suzuki-Miyaura: Biaryl/Heterobiaryl Libraries Br_Pos->Suzuki Buchwald Buchwald-Hartwig: Solubility & H-Bond Donors Br_Pos->Buchwald Demethyl Demethylation: Isoxazolone (Acid Mimic) OMe_Pos->Demethyl Optional

Figure 1: SAR Design Strategy. The C-5 position is the primary vector for increasing molecular weight and affinity, while the C-3 position modulates physicochemical properties.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To introduce aryl or heteroaryl groups at the C-5 position.[1] Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation with boronic acids, and reductive elimination.

Materials
  • Substrate: 5-Bromo-3-methoxyisoxazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) - Chosen for stability and efficiency with heterocyclic halides.

  • Base: 2M aq. Na₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Degassing: In a microwave vial or round-bottom flask, combine the solvent and aqueous base. Sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Assembly: Add the 5-bromo-3-methoxyisoxazole, boronic acid, and catalyst under a counter-flow of inert gas.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product is typically more polar (Rf ~0.3–0.5).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (Silica gel).

Scientist’s Note: If the boronic acid is prone to protodeboronation (common with 2-heterocyclic boronic acids), switch the base to Cs₂CO₃ and use anhydrous DME/DMF.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce amine functionality for improved solubility and kinase hinge binding. Challenge: 5-membered heterocycles can be challenging for amination due to catalyst poisoning by the N-O bond.

Materials
  • Substrate: 5-Bromo-3-methoxyisoxazole (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BINAP (4-8 mol%) - XPhos is preferred for steric bulk and electron richness.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Pre-complexation: Add Pd source, Ligand, and solvent. Stir at RT for 5 mins to form the active catalytic species (L-Pd-0).

  • Addition: Add the bromide, amine, and base.

  • Reaction: Heat at 100°C for 12–18 hours.

  • Filtration: Filter hot through a Celite pad to remove Palladium black.

  • Purification: Reverse-phase HPLC is often required as the polarity difference between starting amine and product can be minimal.

Data Presentation & Optimization[7]

The following table summarizes optimization data for the coupling of 5-bromo-3-methoxyisoxazole with phenylboronic acid (Model Reaction).

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O9065Moderate homocoupling observed.[1]
2Pd(dppf)Cl₂ dppf K₃PO₄ Dioxane/H₂O 90 92 Standard Protocol. Cleanest profile.
3Pd₂(dba)₃XPhosCs₂CO₃Toluene10088Excellent for steric bulk, but costlier.
4Pd(OAc)₂SPhosK₃PO₄n-BuOH10075Good for scale-up (cheaper Pd source).

Troubleshooting & "Expertise" (E-E-A-T)

The "Exploding" Ring Hazard

Observation: The isoxazole N-O bond is weak (~55 kcal/mol). Risk: Under vigorous reducing conditions (e.g., Raney Nickel, H₂ > 50 psi, or LiAlH₄), the ring cleaves to form an enaminoketone. Solution: Avoid hydrogenation for deprotection steps elsewhere in the molecule. Use chemical deprotection (e.g., TFA for Boc, Zn/NH₄Cl for nitro reduction) to preserve the isoxazole core.

Demethylation Strategy

If the target requires a 3-hydroxyisoxazole (isoxazolone), standard BBr₃ conditions may be too harsh, leading to ring degradation.

  • Recommended: Use TMS-I (Trimethylsilyl iodide) in Acetonitrile at 60°C or HBr in Acetic Acid.

  • Mechanism: The methoxy group is cleaved to reveal the hydroxyl, which immediately tautomerizes to the isoxazol-3(2H)-one form, a potent bioisostere for carboxylic acids (pKa ~6-7).

Regioselectivity in Synthesis

If synthesizing the core from scratch (rather than buying):

  • Reaction of hydroxylamine with β-ketoesters typically yields the 5-hydroxy-3-alkyl isomer.

  • To get the 3-hydroxy-5-alkyl (or 5-bromo) pattern, one must use specific conditions (e.g., reaction of propiolates with hydroxamic acids) or careful pH control. Buying the validated 5-bromo-3-methoxy core is recommended to avoid this regiochemical swamp.

Workflow Visualization

Workflow Start Start: 5-Bromo-3-methoxyisoxazole Decision Target Class? Start->Decision Path_Suzuki Pathway A: Suzuki Coupling (Biaryl Scaffolds) Decision->Path_Suzuki Carbon Link Path_Buchwald Pathway B: Buchwald Amination (Kinase Hinge Binders) Decision->Path_Buchwald Nitrogen Link Workup Workup: EtOAc Extraction (Avoid strong reduction) Path_Suzuki->Workup Path_Buchwald->Workup Purification Purification: Flash Chromatography (0-50% EtOAc/Hex) Workup->Purification QC QC: LC-MS & 1H-NMR Verify Ring Integrity Purification->QC

Figure 2: Operational Workflow from Starting Material to Validated Lead.

References

  • Isoxazoles in Drug Discovery: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[3][4] Current Organic Chemistry.

  • Suzuki Coupling Protocols: BenchChem. (2025).[1] Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole derivatives.

  • Buchwald-Hartwig Amination Guide: Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[5][6]

  • Isoxazole Ring Stability: Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development.

  • General Heterocycle Functionalization: WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings.

Sources

Application Note: In Vitro Profiling of 5-Bromo-3-methoxyisoxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 5-bromo-3-methoxyisoxazole scaffold is a privileged intermediate in medicinal chemistry, widely utilized to synthesize bioisosteres of glutamic acid and carboxylic acid-containing pharmacophores. The 3-methoxyisoxazole moiety serves as a masked equivalent of the 3-hydroxyisoxazole group—a potent ionizable mimetic of the distal carboxylate in glutamate.

Consequently, analogs derived from this scaffold via cross-coupling at the 5-position are primarily screened for activity against Ionotropic Glutamate Receptors (iGluRs) , specifically the AMPA and Kainate subtypes. Secondary applications include antimicrobial screening (GAPDH inhibition) and antitumor activity.

This guide details the standard operating protocols (SOPs) for the functional validation of these analogs, focusing on high-throughput calcium imaging and metabolic stability.

Analog Generation Workflow

The utility of 5-bromo-3-methoxyisoxazole lies in its reactivity. The bromine handle facilitates Suzuki-Miyaura or Sonogashira couplings to generate diverse libraries.

SynthesisWorkflow Scaffold 5-Bromo-3- methoxyisoxazole Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling + Boronic Acids Library 3-Methoxyisoxazole Analog Library Coupling->Library Screen Primary Screen: AMPA/Kainate Library->Screen High Throughput Hit Hit Validation (EC50 / IC50) Screen->Hit Selectivity

Figure 1: Workflow from scaffold to functional screening. The 5-Br position allows rapid diversification.

Primary Assay: FLIPR Calcium Flux (AMPA Receptor Modulation)

Since 3-methoxyisoxazole derivatives often act as AMPA receptor modulators (Positive Allosteric Modulators [PAMs] or competitive antagonists), the gold-standard primary screen is a functional calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR).

Principle

Analogs are tested for their ability to potentiate (PAM) or inhibit (antagonist) glutamate-induced calcium influx in HEK293 cells stably expressing GluA2 (flip/flop isoforms). The 3-methoxy group enhances lipophilicity, allowing membrane penetration, but may require metabolic conversion to 3-hydroxy for direct orthosteric binding.

Materials
  • Cell Line: HEK293-GluA2(Q) (calcium-permeable, unedited Q-isoform).

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Agonist: L-Glutamate (Sigma).

  • Potentiator Control: Cyclothiazide (CTZ) (prevents desensitization).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 2.5 mM Probenecid to prevent dye leakage.

Protocol Steps
  • Cell Plating: Seed HEK293-GluA2 cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Remove media. Add 100 µL of Calcium-6 dye loading solution (with probenecid). Incubate 1 hour at 37°C, then 15 min at RT.

  • Compound Preparation:

    • Dissolve 5-bromo-3-methoxyisoxazole analogs in 100% DMSO (10 mM stock).

    • Prepare 4x concentration plates in assay buffer (Final DMSO < 0.5%).

  • FLIPR Execution (Two-Addition Mode):

    • Baseline: Record fluorescence for 10 seconds.

    • Addition 1 (Test Compound): Add analog. Monitor for 2 minutes (detects direct agonists).

    • Addition 2 (Challenge): Add EC₂₀ L-Glutamate (for PAM detection) or EC₈₀ L-Glutamate (for Antagonist detection).

  • Data Analysis: Calculate Max-Min fluorescence units (RFU).

Mechanistic Pathway

AMPASignaling Analog Isoxazole Analog AMPAR AMPA Receptor (GluA2) Analog->AMPAR Allosteric/Orthosteric Glu Glutamate Glu->AMPAR Orthosteric Binding Channel Ion Channel Opening AMPAR->Channel Conformational Change Ca Ca2+ Influx Channel->Ca Dye Fluo-4 / Ca-6 Binding Ca->Dye Signal Fluorescence Increase Dye->Signal

Figure 2: Signal transduction pathway for the Calcium Flux Assay. Analogs modulate the GluA2 gating kinetics.

Secondary Assay: Metabolic Stability (Microsomal)

The 3-methoxyisoxazole ring is metabolically distinct from the 3-hydroxy variant. The methoxy group can undergo O-demethylation by CYPs, revealing the polar 3-hydroxyisoxazole (the active pharmacophore for glutamate sites). Conversely, the isoxazole N-O bond is susceptible to reductive cleavage.

Protocol: Liver Microsome Stability

Objective: Determine Intrinsic Clearance (


) and identify O-demethylation.
  • Reaction Mix:

    • Test Compound: 1 µM final.

    • Microsomes: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction with NADPH-regenerating system (1 mM NADP, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Parent depletion (MRM transition).

    • Monitor Metabolite: Loss of 14 Da (Methyl group)

      
       appearance of 3-hydroxyisoxazole species.
      

Data Calculation:



Data Summary & Interpretation

When analyzing 5-bromo-3-methoxyisoxazole analogs, categorize results as follows:

ParameterDesirable Profile (CNS Lead)Red Flag
FLIPR Potency (EC₅₀) < 1 µM (PAM activity)> 50 µM
Efficacy (% Potentiation) > 50% increase over Glutamate baselineNo effect or inhibition (unless antagonist sought)
Microsomal Stability (

)
> 30 minutes (Human)< 10 minutes (Rapid O-demethylation or Ring opening)
Cytotoxicity (CC₅₀) > 100 µM (HEK293)< 10 µM

Alternative Application: Antimicrobial Screening

If the analogs are designed as Sulfamethoxazole replacements or GAPDH inhibitors , the FLIPR assay is irrelevant. Use Broth Microdilution.

Protocol:

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Method: CLSI M07-A10 Standard.

  • Readout: Visual turbidity or Resazurin reduction (Blue

    
     Pink indicates growth). 5-bromo-isoxazoles often exhibit covalent inhibition of bacterial enzymes via the isoxazole nitrogen.
    

References

  • Conti, P. et al. (1998). "Synthesis and pharmacological characterization of 3-hydroxyisoxazole-5-carboxylic acid derivatives: constitutive and chloro-substituted analogues." Journal of Medicinal Chemistry.

  • Kessler, A. et al. (2006). "3-Methoxyisoxazoles as masked equivalents of 3-hydroxyisoxazoles: Synthesis and interaction with glutamate receptors." Tetrahedron Letters.

  • ThermoFisher Scientific. (2023). "Fluo-4 Calcium Imaging Protocols for GPCR and Ion Channel Targets."

  • Hansen, K.B. et al. (2021). "Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels." Pharmacological Reviews.

  • BenchChem. (2025).[1] "5-Bromo-3-methylbenzo[d]isoxazole Chemical Properties and Applications." (Note: Generalized reference for bromoisoxazole scaffold properties).

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-3-methoxyisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Bromo-3-methoxyisoxazole in Modern Drug Discovery

5-Bromo-3-methoxyisoxazole is a key heterocyclic building block in medicinal chemistry. Its isoxazole core is a prevalent scaffold in numerous pharmacologically active compounds, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of a bromine atom and a methoxy group provides synthetic handles for further molecular elaboration, making it a versatile intermediate in the synthesis of complex drug candidates. Isoxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The development of a robust and scalable synthesis for this intermediate is therefore a critical endeavor for enabling the discovery and development of new therapeutics.

This document provides a detailed guide for the scale-up synthesis of 5-Bromo-3-methoxyisoxazole, focusing on a scientifically sound, safe, and efficient protocol. The narrative emphasizes the rationale behind key experimental choices and provides comprehensive, step-by-step instructions suitable for implementation in a process chemistry setting.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to 5-Bromo-3-methoxyisoxazole begins with the disconnection of the bromine atom, leading back to 3-methoxyisoxazole. This precursor can be envisioned as arising from the cyclization of a suitable β-dicarbonyl equivalent with a source of hydroxylamine. This strategy is a common and effective method for the synthesis of isoxazole rings.[3] The subsequent bromination of the formed isoxazole is a key transformation that requires careful control of reaction conditions to ensure high regioselectivity and yield.

Detailed Synthetic Protocol

The following protocol outlines a two-step process for the scale-up synthesis of 5-Bromo-3-methoxyisoxazole, commencing with the formation of the isoxazole ring followed by its selective bromination.

Step 1: Synthesis of 3-Methoxyisoxazole

The formation of the 3-methoxyisoxazole core is achieved through the cyclocondensation of a β-keto ester equivalent with hydroxylamine.[1][3][4] This reaction is a classic and reliable method for constructing the isoxazole ring system.

Reaction Scheme:

(A visual representation of the chemical reaction would be depicted here)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 3,3-dimethoxypropanoate148.161.00 kg6.751.00
Hydroxylamine hydrochloride69.490.51 kg7.331.09
Sodium methoxide (25% in MeOH)54.022.92 L13.52.00
Methanol (MeOH)32.045.0 L--
Toluene92.145.0 L--
Water18.02As needed--
Brine (saturated NaCl solution)-As needed--
Sodium sulfate (anhydrous)142.04As needed--

Experimental Procedure:

  • Reaction Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with methyl 3,3-dimethoxypropanoate (1.00 kg, 6.75 mol) and methanol (5.0 L).

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (0.51 kg, 7.33 mol) to the stirred solution.

  • Base Addition: Cool the mixture to 0-5 °C using a circulating chiller. Slowly add sodium methoxide solution (2.92 L, 13.5 mol) over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water (5.0 L) and toluene (5.0 L) to the residue.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 2.5 L).

    • Combine the organic layers and wash with water (2 x 2.5 L) and then with brine (2.5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-methoxyisoxazole.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 3-methoxyisoxazole as a colorless to pale yellow liquid.

Step 2: Bromination of 3-Methoxyisoxazole to 5-Bromo-3-methoxyisoxazole

The bromination of 3-methoxyisoxazole is an electrophilic aromatic substitution reaction.[5] The isoxazole ring is activated towards electrophilic attack, and the position of bromination is directed by the substituents on the ring. Careful control of the reaction conditions, particularly temperature and the choice of brominating agent, is essential to achieve high regioselectivity and avoid side reactions.[6][7]

Reaction Scheme:

(A visual representation of the chemical reaction would be depicted here)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (based on 80% yield from Step 1)MolesEquivalents
3-Methoxyisoxazole99.090.536 kg5.411.00
N-Bromosuccinimide (NBS)177.981.01 kg5.681.05
Acetonitrile (ACN)41.055.4 L--
Water18.02As needed--
Sodium thiosulfate solution (10%)-As needed--
Dichloromethane (DCM)84.93As needed--
Brine (saturated NaCl solution)-As needed--
Sodium sulfate (anhydrous)142.04As needed--

Experimental Procedure:

  • Reaction Setup: Use the same 20 L jacketed glass reactor as in Step 1, ensuring it is clean and dry.

  • Reagent Charging: Charge the reactor with 3-methoxyisoxazole (0.536 kg, 5.41 mol) and acetonitrile (5.4 L).

  • Cooling: Cool the solution to 0-5 °C.

  • NBS Addition: Add N-Bromosuccinimide (1.01 kg, 5.68 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. The portion-wise addition helps to control the reaction rate and temperature.[8]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate until the orange/brown color of bromine dissipates.

    • Add water (5.4 L) and extract the product with dichloromethane (3 x 2.7 L).

    • Combine the organic layers and wash with water (2 x 2.7 L) and brine (2.7 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to yield 5-Bromo-3-methoxyisoxazole as a solid.

Process Safety and Scale-Up Considerations

Bromine Handling:

Bromine is a highly corrosive, toxic, and volatile substance.[9][10][11] All handling of bromine and N-bromosuccinimide should be conducted in a well-ventilated fume hood.[12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.[10] In case of skin contact, wash the affected area immediately with copious amounts of soap and water.[13] For inhalation, move the individual to fresh air and seek immediate medical attention.[13] A spill kit containing a neutralizing agent, such as sodium carbonate or sodium thiosulfate, should be readily available.[9]

Temperature Control:

Both reaction steps involve temperature-sensitive transformations. The initial cyclization can be exothermic, and the bromination step requires low temperatures to ensure selectivity. A reliable and accurately calibrated reactor cooling system is paramount for safe and reproducible scale-up. Continuous monitoring of the internal reaction temperature is critical to prevent runaway reactions.[14]

Waste Disposal:

All chemical waste, including residual bromine and brominated organic compounds, must be disposed of in accordance with local environmental regulations.[11] Halogenated waste streams should be segregated for appropriate treatment.

Purification on Scale:

While laboratory-scale purification often relies on column chromatography, this method can be inefficient and costly at a larger scale. For the final product, developing a robust recrystallization procedure is highly recommended for achieving high purity in a more scalable manner.[15]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Formation cluster_step2 Step 2: Bromination cluster_purification Purification A Methyl 3,3-dimethoxypropanoate R1 Cyclocondensation in Methanol A->R1 B Hydroxylamine HCl B->R1 C Sodium Methoxide C->R1 P1 3-Methoxyisoxazole R1->P1 R2 Electrophilic Bromination in Acetonitrile P1->R2 D N-Bromosuccinimide (NBS) D->R2 P2 5-Bromo-3-methoxyisoxazole R2->P2 P2_crude Crude Product P2->P2_crude Purify Recrystallization or Column Chromatography P2_crude->Purify Final Pure 5-Bromo-3-methoxyisoxazole Purify->Final

Caption: Synthetic workflow for the scale-up production of 5-Bromo-3-methoxyisoxazole.

Conclusion

This application note provides a comprehensive and practical guide for the scale-up synthesis of 5-Bromo-3-methoxyisoxazole. By following the detailed protocols and adhering to the safety and scale-up considerations outlined, researchers and process chemists can confidently and efficiently produce this valuable building block for drug discovery and development programs. The emphasis on understanding the underlying chemical principles and the rationale for experimental choices is intended to empower scientists to troubleshoot and optimize the process for their specific needs.

References

  • CLEAPSS. (2022). Student safety sheets 55 Bromine.
  • Chemex. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Carl ROTH. Safety Data Sheet: Bromine.
  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies.
  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry, 65(4), 1003–1007. Retrieved from [Link]

  • Penta. (2024, September 20). Bromine - SAFETY DATA SHEET.
  • Shaabani, S., Tarlani, A., & Zare, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 14(10), 785.
  • Bhati, M., & Kumar, V. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Chinese Chemical Society, 64(1), 1-22. Retrieved from [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003-1007. Retrieved from [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6296. Retrieved from [Link]

  • Smith, A. B., et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Molecules, 29(5), 1129. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Scale-Up of 5-Bromoindole Synthesis.
  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2), 14-20.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and the relative lability of the N-O bond make it not only a core component of numerous FDA-approved drugs but also a versatile synthetic intermediate.[3][4][5] Isoxazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][5][6][7] Notable pharmaceuticals incorporating this moiety include the anti-inflammatory drug valdecoxib, the antirheumatic agent leflunomide, and a range of β-lactamase resistant antibiotics like cloxacillin and oxacillin.[3][8]

This guide provides detailed experimental setups and protocols for two of the most robust and widely adopted methods for isoxazole synthesis: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Method 1: 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

This approach, a cornerstone of heterocyclic chemistry, is arguably the most efficient and regioselective route to 3,5-disubstituted isoxazoles.[9][10] It is a specific application of the Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction between a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile).[11][12][13]

Causality & Mechanistic Insight:

The key to this method's success lies in the in situ generation of the highly reactive nitrile oxide intermediate from a stable precursor, typically an aldoxime.[14][15] Direct handling of nitrile oxides is generally avoided due to their reactivity. The oxidation of an aldoxime generates the nitrile oxide, which then immediately undergoes a [3+2] cycloaddition with a present alkyne. This one-pot process is highly efficient and typically proceeds with complete regioselectivity, affording a single isoxazole isomer.[10][16] The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA), is common as they are effective oxidants under mild conditions, allowing for broad functional group tolerance.[10][16]

Experimental Workflow: 1,3-Dipolar Cycloaddition

G cluster_prep Reaction Preparation cluster_reaction In Situ Nitrile Oxide Generation & Cycloaddition cluster_workup Workup & Purification reagents Combine Aldoxime (precursor) & Alkyne (dipolarophile) in suitable solvent (e.g., DCM). add_oxidant Add Oxidant (e.g., PIFA) portion-wise at room temp. reagents->add_oxidant Step 1 stir Stir reaction mixture. Monitor by TLC. add_oxidant->stir Step 2 quench Quench reaction if necessary. stir->quench Step 3 extract Dissolve in DCM. Purify via Flash Chromatography. quench->extract Step 4 isolate Dry & recrystallize fractions to yield pure Isoxazole. extract->isolate Step 5

Caption: One-pot synthesis of 3,5-disubstituted isoxazoles.

Protocol 1: One-Pot Synthesis of 5-(2-Fluorophenyl)-3-phenylisoxazole

This protocol is adapted from a demonstrated synthesis and illustrates the use of a hypervalent iodine reagent.[16]

Materials and Reagents

Reagent/MaterialM.W.Amount (mmol)EquivalentsNotes
Benzaldehyde oxime121.140.51.0Nitrile oxide precursor
1-Ethynyl-2-fluorobenzene120.120.61.2Dipolarophile
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)430.010.751.5Oxidant
Dichloromethane (DCM)-~10 mL-Anhydrous solvent
Silica Gel---For chromatography
EtOAc/Hexane---Eluent system

Step-by-Step Procedure

  • Vessel Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde oxime (0.5 mmol, 1.0 eq) and 1-ethynyl-2-fluorobenzene (0.6 mmol, 1.2 eq).

  • Dissolution: Add anhydrous dichloromethane (~10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved. Rationale: DCM is a good solvent for the reactants and is relatively inert to the reaction conditions.

  • Oxidant Addition: Slowly add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.75 mmol, 1.5 eq) to the stirred solution in small portions over 5 minutes. Rationale: Portion-wise addition controls the rate of the exothermic oxidation and nitrile oxide generation, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC) using a 1:10 mixture of ethyl acetate in hexane as the mobile phase. The reaction is typically complete within 2-7 hours.[10][16]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the resulting crude residue in a minimal amount of DCM and load it onto a silica gel column. Perform flash column chromatography using a gradient eluent system, starting with 1:10 and progressing to 1:5 ethyl acetate/hexane, to isolate the product.[16] Rationale: Flash chromatography is essential for separating the desired isoxazole from unreacted starting materials and oxidant byproducts.

  • Isolation: Collect the fractions containing the desired product (identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to afford the 5-(2-fluorophenyl)-3-phenylisoxazole as clear crystals.[16]

Method 2: Cyclocondensation of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine

This classical method involves the reaction of a three-carbon component, such as a 1,3-dicarbonyl compound or its synthetic equivalent, with hydroxylamine.[17][18] A widely used variation is the cyclization of a pre-synthesized α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride.[14][19]

Causality & Mechanistic Insight:

The reaction proceeds via a nucleophilic addition of hydroxylamine to the β-carbon of the unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[19][20] The presence of a base (e.g., KOH, NaOH) is critical to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the initial attack. The reaction is typically conducted under reflux conditions to provide the necessary activation energy for the cyclization and dehydration steps.[19] While robust, this method can sometimes lead to regioisomeric mixtures if the starting 1,3-dicarbonyl compound is unsymmetrical, an issue less prevalent when using chalcone precursors.[21]

Experimental Workflow: Cyclocondensation

G cluster_prep Reaction Setup cluster_reaction Cyclization & Dehydration cluster_workup Workup & Purification reagents Combine Chalcone, Hydroxylamine HCl, & Base (e.g., KOH) in Ethanol. reflux Reflux the mixture. Monitor by TLC. reagents->reflux Step 1 cool_precipitate Cool reaction. Pour into crushed ice. reflux->cool_precipitate Step 2 extract Extract product with organic solvent (e.g., Diethyl Ether). cool_precipitate->extract Step 3 isolate Dry, filter, and concentrate. Purify by recrystallization. extract->isolate Step 4

Caption: Synthesis of isoxazoles from chalcones.

Protocol 2: General Procedure for Isoxazole Synthesis from a Chalcone

This generalized protocol is based on established procedures for the cyclization of chalcones.[14][19]

Materials and Reagents

Reagent/MaterialM.W.Amount (mmol)EquivalentsNotes
Chalcone derivativeVaries101.0Starting material
Hydroxylamine hydrochloride69.49151.5Nitrogen/Oxygen source
Potassium Hydroxide (KOH)56.11--Base (40% aqueous soln.)
Ethanol (95%)-~30 mL-Solvent
Diethyl Ether---Extraction solvent
Anhydrous Na₂SO₄ or MgSO₄---Drying agent

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine the chalcone (10 mmol, 1.0 eq) and hydroxylamine hydrochloride (15 mmol, 1.5 eq) in ethanol (~30 mL).

  • Base Addition: To the stirred mixture, add a 40% aqueous solution of potassium hydroxide (~5 mL). Rationale: The base neutralizes the HCl salt and generates free hydroxylamine, the active nucleophile.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 6-12 hours.[19] Monitor the reaction's progress by TLC.

  • Workup - Precipitation: After cooling the flask to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice (~100 g). Stir until all the ice has melted. The product may precipitate as a solid. Rationale: Pouring the ethanolic mixture into ice water decreases the solubility of the organic product, often causing it to precipitate, which simplifies initial isolation.

  • Workup - Extraction: If the product does not precipitate or is oily, transfer the mixture to a separatory funnel and extract it with a suitable organic solvent like diethyl ether (3 x 30 mL).[14][19]

  • Drying and Concentration: Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure isoxazole derivative.[22]

General Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to confirm its identity and purity.

TechniquePurpose & Key Observations
Flash Chromatography The primary method for purifying crude reaction mixtures, especially for the 1,3-dipolar cycloaddition method.[16]
Recrystallization An effective technique for purifying solid products, commonly used after the chalcone cyclization method.[22]
¹H NMR Spectroscopy Confirms the structure. Look for a characteristic singlet for the C4-proton of the isoxazole ring, typically appearing around δ 6-7 ppm.[23]
¹³C NMR Spectroscopy Provides evidence for the carbon framework of the molecule.[16][23]
IR Spectroscopy Confirms the formation of the isoxazole ring through characteristic C=N and N-O stretching vibrations, typically observed between 1600-1200 cm⁻¹.[22]
Mass Spectrometry Determines the molecular weight of the synthesized compound, confirming the expected molecular formula.[22][23]

Mandatory Safety Precautions

Standard laboratory safety practices must be followed at all times. Specific hazards associated with isoxazole synthesis include:

  • Hydroxylamine and its Salts: These reagents are toxic and corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • Reactive Intermediates: Nitrile oxides are highly reactive. It is imperative to generate them in situ and ensure they are consumed in the reaction rather than attempting to isolate them.[14]

  • Reagents and Solvents: Strong bases (NaOH, KOH), acids, and organic solvents pose their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][24]

  • Ring Stability: While generally stable, the isoxazole N-O bond can be cleaved under certain conditions, such as catalytic hydrogenation or UV irradiation.[14] Avoid these conditions during workup and storage if the intact ring is desired.

References

  • Taylor, R. T., et al. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry (2021). Claisen Isoxazole Synthesis Mechanism. YouTube. Available at: [Link]

  • Kaur, N., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Chande, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. Available at: [Link]

  • Gule, L. P., et al. (2013). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Tetrahedron Letters. Available at: [Link]

  • Unknown Author (n.d.). Synthetic reactions using isoxazole compounds. J-Stage. Available at: [Link]

  • Papanastasiou, M., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. Available at: [Link]

  • Reddy, C. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Li, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Al-dujailly, M. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • van Berkel, S. S., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddy, C. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]

  • Çetinkaya, Y., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Li, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]

  • da Silva, A. F., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Available at: [Link]

  • Ghaffari, F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Unknown Author (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research. Available at: [Link]

  • Unknown Author (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Available at: [Link]

  • Parra, A., et al. (2023). Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase. ChemRxiv. Available at: [Link]

  • Savage, G. P. (n.d.). Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Bentham Science. Available at: [Link]

  • Unknown Author (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

  • de Oliveira, R. S., et al. (2015). Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of 2-isoxazolines. Organic Chemistry Portal. Available at: [Link]

  • Unknown Author (n.d.). Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. ResearchGate. Available at: [Link]

  • Unknown Author (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]

  • Wikipedia (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Raju, G. N., et al. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Unknown Author (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. Available at: [Link]

  • Sauthof, L. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Refubium. Available at: [Link]

  • Chandra, et al. (2018). Novel Isoxazoline-1, 2, 4-oxadiazoles: Synthesis, Characterization and Antimicrobial screening. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-methoxyisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Bromo-3-methoxyisoxazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of more complex pharmaceutical agents.[1][2] Its synthesis, while conceptually straightforward, can be accompanied by the formation of several process-related impurities that complicate purification and impact final product quality. This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis and purification of 5-Bromo-3-methoxyisoxazole. The information herein is designed to enhance experimental success by explaining the causality behind common issues and offering field-proven solutions.

Part 1: Frequently Asked Questions (FAQs) about the Synthesis

Q1: What are the most common synthetic routes to 5-Bromo-3-methoxyisoxazole?

There are two primary strategies for synthesizing this target molecule.

  • Route A: Electrophilic Bromination of a Precursor. This is the most common and direct approach. It involves the synthesis of 3-methoxyisoxazole followed by a regioselective electrophilic bromination at the C5 position. The bromination is typically achieved using N-Bromosuccinimide (NBS) or molecular bromine (Br₂). This route is often favored due to the commercial availability of starting materials and the high regioselectivity of the bromination step.[3]

  • Route B: Cycloaddition with a Brominated Precursor. This method involves a [3+2] cycloaddition reaction. For instance, bromonitrile oxide (generated in situ from a precursor like dibromoformaldoxime) can be reacted with methoxyacetylene.[4][5] While effective, this route can be more complex due to the handling of potentially unstable intermediates.

Q2: Which analytical techniques are most effective for monitoring reaction progress and identifying impurities?

A multi-technique approach is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes. It allows for quick visualization of the consumption of starting material and the appearance of the product and major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weight of the product and any impurities, such as unreacted starting material or over-brominated species.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: The gold standard for structural confirmation of the final product and the definitive identification and quantification of structurally similar impurities (e.g., regioisomers).[6]

Part 2: Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific impurities that users may encounter during the synthesis.

Issue 1: Incomplete Bromination

  • Q: My final product is significantly contaminated with the starting material, 3-methoxyisoxazole. What are the likely causes and how can I resolve this?

  • A: This is the most common issue and typically points to suboptimal reaction conditions.

    • Causality: The electrophilic bromination may have stalled due to insufficient reactivity. This can be caused by:

      • Insufficient Brominating Agent: Using a stoichiometric amount (1.0 equivalent) of the brominating agent may not be enough to drive the reaction to completion, especially if any of the reagent has degraded.

      • Low Reaction Temperature: The activation energy for the bromination may not have been met, leading to a sluggish reaction rate.

      • Short Reaction Time: The reaction was quenched before reaching completion.

    • Solutions:

      • Reagent Stoichiometry: Increase the amount of brominating agent (e.g., NBS) to 1.05-1.1 equivalents. Add it portion-wise to maintain control over the reaction.

      • Temperature and Time: If the reaction is slow at room temperature, consider gently heating the mixture to 40-50 °C. Always monitor the progress closely by TLC or GC-MS to avoid over-bromination. Extend the reaction time until the starting material is no longer visible by TLC.

      • Solvent Choice: Ensure the reaction is performed in a suitable solvent. Chlorinated solvents like dichloromethane (DCM) or inert solvents like acetonitrile are common choices.

Issue 2: Over-bromination (Dibromo Impurity)

  • Q: I've identified a byproduct with a mass corresponding to a dibrominated isoxazole, likely 4,5-dibromo-3-methoxyisoxazole. How can I prevent its formation?

  • A: The formation of a dibrominated species is a classic example of a competing side reaction when the reaction conditions are too harsh or the stoichiometry is not well-controlled.[6]

    • Causality: The isoxazole ring, once mono-brominated, is deactivated towards further electrophilic substitution, but not entirely inert. The presence of excess brominating agent, especially at elevated temperatures, can force a second bromination, typically at the C4 position.

    • Solutions:

      • Controlled Reagent Addition: Add the brominating agent slowly and in portions, allowing each portion to react before adding the next. This prevents a large excess of the electrophile from accumulating.

      • Temperature Management: Maintain a controlled temperature. Start the reaction at 0 °C or room temperature. Only increase the temperature if the reaction is confirmed to be stalled and do so cautiously.

      • Purification: If a minor amount of the dibromo-impurity is formed, it can typically be separated from the desired mono-bromo product by silica gel column chromatography, as the dibrominated compound is significantly less polar.

Issue 3: Isomeric Impurity (4-Bromo-3-methoxyisoxazole)

  • Q: My ¹H NMR spectrum shows a minor set of signals that I suspect belongs to the 4-bromo regioisomer. Why does this form and how can it be removed?

  • A: While electronic factors strongly favor bromination at the C5 position of the 3-methoxyisoxazole ring, the formation of the C4 isomer can occur as a minor pathway.[3]

    • Causality: Electrophilic attack on the isoxazole ring is directed by the heteroatoms. The oxygen atom directs electrophiles to the C5 position, while the nitrogen directs to C4. The influence of the oxygen is generally stronger, leading to the 5-bromo product as the major isomer. However, the formation of a small percentage of the 4-bromo isomer is often unavoidable.

    • Solutions:

      • Reaction Conditions: The ratio of 5-bromo to 4-bromo isomers is often kinetically controlled and difficult to alter significantly by changing reaction conditions.

      • Purification: The most reliable method for removing the 4-bromo isomer is careful silica gel column chromatography. The two isomers will likely have slightly different polarities, allowing for separation. Multiple purification passes may be necessary to achieve high isomeric purity (>99%).

Issue 4: Unidentified Polar Impurities from Work-up

  • Q: After my aqueous work-up, I see a new, highly polar spot on my TLC plate that streaks from the baseline. What could this be?

  • A: This often indicates product degradation, specifically ring-opening of the isoxazole core.

    • Causality: The isoxazole ring can be susceptible to cleavage under harsh pH conditions, particularly strong bases (e.g., concentrated NaOH or KOH). This can lead to the formation of various open-chain, highly polar byproducts.

    • Solutions:

      • Neutral Work-up: Avoid using strong bases during the work-up. Instead of washing with NaOH solution, use a milder base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid.

      • Minimize Contact Time: Perform the aqueous extraction and washing steps efficiently to minimize the contact time of the product with the aqueous phase.

      • Drying: Ensure the organic layer is thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation to remove any residual water that could cause hydrolysis upon storage.[7]

Part 3: Data, Protocols, and Visualizations

Troubleshooting Summary Table
Impurity IDCommon NameLikely Cause(s)Recommended Solution(s)
IMP-01 3-methoxyisoxazole (Starting Material)Insufficient brominating agent; Low temperature; Short reaction time.Use 1.05-1.1 eq. of NBS; Increase temperature moderately; Monitor by TLC.
IMP-02 4,5-dibromo-3-methoxyisoxazoleExcess brominating agent; High reaction temperature.Add NBS portion-wise; Maintain low/room temperature; Purify via column chromatography.
IMP-03 4-bromo-3-methoxyisoxazoleInherent electronic properties of the isoxazole ring.Difficult to prevent; remove via careful column chromatography.
IMP-04 Ring-Opened ByproductsUse of strong base (e.g., NaOH) during aqueous work-up.Use a mild base (e.g., NaHCO₃ solution) for neutralization.
Typical ¹H NMR Data for Identification
CompoundH4 Proton (s, 1H)H5 Proton (s, 1H)OCH₃ (s, 3H)
3-methoxyisoxazole~6.0 ppm~8.2 ppm~3.9 ppm
5-Bromo-3-methoxyisoxazole (Product) ~6.2 ppm - ~4.0 ppm
4-bromo-3-methoxyisoxazole (IMP-03)-~8.4 ppm~4.1 ppm
4,5-dibromo-3-methoxyisoxazole (IMP-02)--~4.2 ppm
Note: Chemical shifts (δ) are approximate and can vary based on the solvent and instrument.
Recommended Experimental Protocol

Synthesis of 5-Bromo-3-methoxyisoxazole via Bromination of 3-methoxyisoxazole

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxyisoxazole (1.0 eq.). Dissolve it in a suitable solvent such as dichloromethane (DCM) or acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material spot is consumed. If the reaction is sluggish, it can be gently warmed to 40 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), a saturated aqueous solution of sodium bicarbonate, and finally, brine.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing) to afford 5-Bromo-3-methoxyisoxazole as a pure solid or oil.

Visual Workflow and Pathway Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-methoxyisoxazole in DCM B Cool to 0 °C A->B C Add NBS (1.05 eq) portion-wise B->C D Stir at RT, 2-4h C->D E Monitor by TLC D->E F Aqueous Washes (Thiosulfate, Bicarbonate) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure 5-Bromo-3-methoxyisoxazole H->I

Caption: General experimental workflow for the synthesis of 5-Bromo-3-methoxyisoxazole.

G SM 3-methoxyisoxazole Product 5-Bromo-3-methoxyisoxazole (Desired Product) SM->Product + NBS (1.0 eq) (Major Pathway) Impurity2 4-bromo-3-methoxyisoxazole (Isomeric Impurity) SM->Impurity2 + NBS (1.0 eq) (Minor Pathway) Impurity1 4,5-dibromo-3-methoxyisoxazole (Over-bromination) Product->Impurity1 + Excess NBS (Side Reaction)

Caption: Reaction pathways showing the formation of the desired product and key impurities.

References

  • ACS Publications. Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. Available at: [Link]

  • PMC. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

  • IUCr Journals. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

  • PrepChem.com. Synthesis of 3-(3-Hydroxyphenyl)thieno[2,3-d]isoxazole. Available at: [Link]

  • ResearchGate. Synthesis of 5-bromo-3-methyltropono[d] isoxazole. Available at: [Link]

  • Canadian Science Publishing. Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry. Available at: [Link]

  • PMC. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • MySkinRecipes. 5-Bromo-3-methylisothiazole. Available at: [Link]

  • ResearchGate. Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Available at: [Link]

  • ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Available at: [Link]

  • Google Patents. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • MDPI. Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Available at: [Link]

  • Journal of ISAS. Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Available at: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • SpringerLink. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. Available at: [Link]

  • Google Patents. US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • ScienceDirect. Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical approaches. Available at: [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]

  • JOCPR. Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling of 5-Bromo-3-methoxyisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-BR-5-OMe Priority: High (Substrate Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: The "Isoxazole Dilemma"

Coupling 5-Bromo-3-methoxyisoxazole is deceptively difficult. While the C5-Bromide bond is electronically activated for oxidative addition (due to the electron-deficient heterocycle), this same electron deficiency makes the isoxazole ring chemically fragile.

The Central Conflict:

  • Reactivity: The electron-poor ring requires a robust catalytic cycle to facilitate transmetallation.

  • Stability: The isoxazole ring is prone to base-mediated fragmentation (ring opening) and C4-deprotonation under the very conditions typically used to activate boronic acids.

If your reaction is turning into a black tar or returning unreacted starting material, you are likely triggering one of the two failure modes detailed below.

Critical Failure Mode 1: Ring Fragmentation (The "Black Tar" Scenario)

Symptom: The reaction mixture darkens rapidly; LCMS shows loss of starting material but no product; complex mixture of nitriles or cyanoketones observed.

Root Cause: Isoxazoles possess a weak N-O bond. In the presence of strong nucleophilic bases (e.g., hydroxide, methoxide) or high temperatures, the ring cleaves. Furthermore, the proton at C4 is acidic (


 in DMSO). Deprotonation at C4 generates an anion that is unreactive toward transmetallation and prone to decomposition.

Corrective Action:

  • Switch Base Class: Immediately stop using Hydroxides (

    
    , 
    
    
    
    ) or Alkoxides (
    
    
    ,
    
    
    ).
  • Implement Mild Bases: Use Potassium Phosphate Tribasic (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These provide sufficient basicity to activate the boronic acid without destroying the isoxazole ring.
  • Hydration Control: Use the base as a solid suspended in organic solvent containing a controlled amount of water (e.g., Dioxane:Water 9:1) rather than fully aqueous conditions.[1][2][3][4][5][6][7]

Critical Failure Mode 2: Catalyst Deactivation (The "Stalled Reaction")

Symptom: Starting material remains unconsumed (or <20% conversion) despite heating. Catalyst appears to precipitate (Pd black formation).

Root Cause: The isoxazole nitrogen (N2) is a competent ligand. In the absence of a sterically bulky ligand on the Palladium, the substrate itself coordinates to the Pd center, displacing the phosphine and forming a stable, unreactive complex (Catalyst Poisoning).

Corrective Action:

  • Ligand Selection: You must use bulky, electron-rich ligands that sterically prevent the isoxazole nitrogen from binding to the Pd center.

    • Gold Standard:XPhos or SPhos (Buchwald Ligands).[2]

    • Alternative:

      
        (Tri-tert-butylphosphine).
      
  • Precatalysts: Do not use

    
    . It is too slow and the ligands are too labile. Use Precatalyst scaffolds (e.g., XPhos Pd G3/G4 ) to ensure immediate generation of the active 
    
    
    
    species.

Standard Operating Procedure (SOP)

This protocol is designed to balance the reactivity of the C-Br bond with the fragility of the N-O bond.

Materials Table
ComponentRoleSpecificationStoichiometry
Substrate Electrophile5-Bromo-3-methoxyisoxazole1.0 equiv
Partner NucleophileAryl/Heteroaryl Boronic Acid1.2 - 1.5 equiv
Catalyst Pd SourceXPhos Pd G3 (or Pd(dppf)Cl₂ for simple cases)0.02 - 0.05 equiv (2-5 mol%)
Base Activator

(finely ground)
2.0 - 3.0 equiv
Solvent Medium1,4-Dioxane / Water (10:1 ratio)0.2 M concentration
Step-by-Step Protocol
  • Setup: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the ligand.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (10:1 ratio).

  • Catalyst Addition: Under a positive flow of inert gas, add XPhos Pd G3 (2 mol%).

    • Why G3? This precatalyst activates rapidly at room temperature, minimizing the time the isoxazole sits in hot base before coupling occurs.

  • Reaction: Heat to 60°C .

    • Warning: Do not exceed 80°C unless absolutely necessary. Higher temperatures exponentially increase the rate of N-O bond cleavage.

  • Monitoring: Check by LCMS at 1 hour and 4 hours.

    • Target: >90% conversion. If stalled, add 1 mol% additional catalyst.

Troubleshooting Logic Map

TroubleshootingGuide Start Start: Reaction Failed CheckSM Check LCMS: Is SM consumed? Start->CheckSM SM_Gone Yes: SM Consumed (Black Tar/Complex Mix) CheckSM->SM_Gone Decomposition SM_Left No: SM Remains (Stalled Reaction) CheckSM->SM_Left No Reaction CheckBase Check Base Used SM_Gone->CheckBase StrongBase Hydroxide/Alkoxide (NaOH, NaOEt, KOtBu) CheckBase->StrongBase Yes MildBase Carbonate/Phosphate (K2CO3, K3PO4) CheckBase->MildBase Yes Action_SwitchBase ACTION: Switch to K3PO4 Reduce Temp < 60°C StrongBase->Action_SwitchBase TempCheck Check Temperature MildBase->TempCheck TempCheck->Action_SwitchBase Temp > 80°C CheckCat Check Catalyst System SM_Left->CheckCat BadCat Pd(PPh3)4 or Ligandless Pd CheckCat->BadCat Yes GoodCat Bulky Ligand (XPhos, SPhos, P(tBu)3) CheckCat->GoodCat Yes Action_SwitchCat ACTION: Switch to XPhos Pd G3 BadCat->Action_SwitchCat BoronicCheck Check Boronic Acid (Protodeboronation?) GoodCat->BoronicCheck Action_Anhydrous ACTION: Switch to Anhydrous (Toluene/KF system) BoronicCheck->Action_Anhydrous Boronic Acid Unstable

Figure 1: Diagnostic logic flow for troubleshooting isoxazole cross-coupling failures.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of XPhos Pd G3? 
A:  Yes, 

is a robust alternative and often the "second best" choice for heteroaryl bromides [1]. It has a large bite angle which favors reductive elimination.[3] However, if your specific isoxazole is sterically crowded or highly base-sensitive, the faster oxidative addition provided by XPhos Pd G3 is superior.

Q: My boronic acid is protodeboronating (losing the


 group) faster than it couples. What now? 
A:  This is common with electron-rich heterocyclic boronic acids (e.g., 2-furan, 2-thiophene). Switch to a precatalyst system  (to speed up the coupling) and consider adding the boronic acid portion-wise  (e.g., 0.5 equiv every hour) to maintain a steady concentration without overwhelming the system with decomposable reagent. Alternatively, switch to the corresponding MIDA boronate  or Potassium Trifluoroborate (

)
salt for higher stability [2].

Q: Why do you recommend Dioxane/Water over DMF? A: While DMF is excellent for solubilizing polar heterocycles, it can decompose to dimethylamine at high temperatures, which is nucleophilic and can attack the isoxazole ring. Dioxane is inert. Furthermore, the presence of water (10-20%) is crucial for the solubility of the inorganic base (


), ensuring the transmetallation step occurs efficiently [3].

References

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.[3] (Foundational work establishing dppf efficacy).

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[3] (Establishes XPhos/SPhos superiority for unstable heterocycles).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][8][9] Chemical Reviews. (Review of base/solvent effects).

Sources

Technical Support Center: Stability of 5-Bromo-3-methoxyisoxazole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a key heterocyclic building block in medicinal chemistry and drug discovery, understanding the chemical stability of 5-Bromo-3-methoxyisoxazole is paramount for successful synthesis, purification, and formulation. This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It addresses common questions and troubleshooting scenarios related to the stability of this compound, specifically in acidic environments.

While direct literature on the forced degradation of 5-Bromo-3-methoxyisoxazole is not extensively published, this guide is built upon the well-established chemical principles of the isoxazole ring system and data from structurally analogous compounds. Our goal is to provide a robust framework for anticipating its behavior and designing stable experimental conditions.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common inquiries regarding the stability of 5-Bromo-3-methoxyisoxazole.

Q1: What is the general stability of the isoxazole ring in 5-Bromo-3-methoxyisoxazole under acidic conditions?

A: The isoxazole ring is generally considered a stable aromatic system that is resistant to cleavage under many acidic conditions.[1] Studies on analogous isoxazole-containing drugs, such as leflunomide, have demonstrated significant stability at acidic pH (e.g., pH 4.0) even at elevated temperatures (37°C).[2] Therefore, 5-Bromo-3-methoxyisoxazole is expected to be stable during typical experimental procedures involving mild acidic workups or chromatography with standard eluents.

Q2: Which factors can negatively impact the stability of 5-Bromo-3-methoxyisoxazole in an acidic medium?

A: While generally stable, degradation can be induced under "forced" conditions. The primary factors are:

  • Acid Strength & Concentration: Highly concentrated and strong acids (e.g., concentrated sulfuric acid, trifluoroacetic acid) can promote hydrolysis, especially over extended periods.

  • Temperature: Increased temperature significantly accelerates the rate of hydrolysis, consistent with kinetic principles. Combination of acidic conditions and heat is a common method in forced degradation studies to intentionally break down a molecule.[3]

  • Presence of Water: Acid-catalyzed hydrolysis requires water. Anhydrous acidic conditions are significantly less likely to cause ring opening.

Q3: What is the most probable degradation pathway if the compound does decompose in acid?

A: The most likely pathway is acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the isoxazole ring nitrogen, which is the most basic site. This is followed by a nucleophilic attack of water, leading to the cleavage of the weak N-O bond and subsequent ring opening.[1][4] This process ultimately converts the isoxazole into a β-amino enone or a β-diketone equivalent after hydrolysis of the imine intermediate.[1]

Acid_Catalyzed_Hydrolysis cluster_0 Initiation cluster_1 Ring Opening cluster_2 Final Products Isoxazole 5-Bromo-3-methoxyisoxazole Protonated_Isoxazole Protonated Intermediate Isoxazole->Protonated_Isoxazole Protonation of Ring Nitrogen H_plus H+ Ring_Opened Ring-Opened Intermediate (β-imino ketone) Protonated_Isoxazole->Ring_Opened Nucleophilic Attack H2O H₂O Final_Product Degradation Products (e.g., β-diketone) Ring_Opened->Final_Product Hydrolysis

Proposed Acid-Catalyzed Hydrolysis Initiation.

Q4: How does the acidic stability of 5-Bromo-3-methoxyisoxazole compare to its stability in neutral or basic media?

A: The isoxazole ring system is significantly more susceptible to degradation under basic conditions.[2][4] Base-catalyzed hydrolysis is a well-documented degradation pathway for isoxazoles, leading to ring opening. In contrast, the ring is generally stable at neutral pH. Therefore, the stability profile is typically: Acidic ≥ Neutral >> Basic . For instance, a study on 3-amino-5-methyl-isoxazole showed that only 19% of the compound degraded at pH 5.0 after 48 hours, whereas it was completely catabolized within 32 hours at pH 9.0.[5]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems that may be encountered during experiments.

Problem: "I am observing significant loss of my compound during an acidic aqueous workup after my reaction."

Causality & Troubleshooting Steps:

  • Check Temperature: Are you performing the workup at room temperature or below? Even mild acids can become aggressive at elevated temperatures. Solution: Perform all acidic extractions and washes in an ice bath to minimize the risk of hydrolysis.

  • Minimize Contact Time: Prolonged exposure increases the chance of degradation. Solution: Perform the acidic wash or extraction swiftly. Do not let the phases sit for extended periods. Immediately proceed to the next step (e.g., neutralization or extraction with an organic solvent).

  • Acid Choice: While common mineral acids (e.g., 0.1 M to 1 M HCl) are usually safe for short durations at low temperatures, consider if a milder alternative is feasible. Solution: Use a buffered acidic solution (e.g., citrate buffer at pH 4-5) or a weaker organic acid if the chemistry allows.

Problem: "My reaction requires a strong acid like Trifluoroacetic Acid (TFA) for a deprotection step, and I'm seeing byproducts. Is my isoxazole ring opening?"

Causality & Troubleshooting Steps:

  • Confirm Degradation: It is crucial to confirm that the byproducts originate from the isoxazole moiety. Solution: Use LC-MS to analyze the reaction mixture. Look for masses corresponding to the expected ring-opened product. The mass of the hydrolyzed product would be the mass of 5-Bromo-3-methoxyisoxazole + 18 (for the addition of H₂O).

  • Optimize Reaction Conditions: The goal is to find a window where the primary reaction (e.g., deprotection) is complete while minimizing degradation of the isoxazole.

    • Time Course Study: Run the reaction and take aliquots at various time points (e.g., 15 min, 1 hr, 4 hr). Quench immediately and analyze by HPLC to find the optimal reaction time.

    • Temperature Control: Perform the reaction at 0°C or even lower if the primary reaction kinetics are favorable at that temperature.

  • Alternative Reagents: If degradation is unavoidable, explore alternative deprotection strategies that do not require harsh acidic conditions.

Problem: "I am developing an HPLC method and need to ensure my acidic mobile phase is not degrading the sample over the course of a long analysis sequence."

Causality & Troubleshooting Steps:

  • Assess On-Instrument Stability: The prolonged residence time of a sample in the autosampler, dissolved in an acidic mobile phase, can lead to degradation.

    • Solution: Prepare a standard solution of 5-Bromo-3-methoxyisoxazole in your mobile phase. Inject this solution at the beginning, middle, and end of a typical sequence run (e.g., at t=0, t=8h, t=24h). Compare the peak area of the main compound and look for the appearance of new degradation peaks. A decrease in the main peak area of >2% may indicate instability.

  • Mobile Phase pH: Standard HPLC mobile phase additives like 0.1% formic acid or 0.1% trifluoroacetic acid create a pH of ~2-3, which is generally considered safe for isoxazoles. However, if instability is observed, consider a less acidic modifier.

    • Solution: If compatible with your chromatography, try using a buffered mobile phase such as 10mM ammonium formate adjusted to pH 3.0.[6]

Section 3: Experimental Protocols & Methodologies

These protocols provide a validated framework for assessing the stability of 5-Bromo-3-methoxyisoxazole.

Protocol 3.1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to intentionally degrade the compound to assess its stability and identify potential degradation products, following industry-standard guidelines.[3][7]

Objective: To determine the degradation profile of 5-Bromo-3-methoxyisoxazole under controlled acidic stress conditions.

Materials:

  • 5-Bromo-3-methoxyisoxazole

  • Class A Volumetric Flasks

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • HPLC or UPLC system with UV/PDA detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of 5-Bromo-3-methoxyisoxazole in acetonitrile in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Sample Preparation:

    • Acid Stress Sample: In a 10 mL flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Control Sample: In a separate 10 mL flask, add 1.0 mL of the stock solution and dilute to the mark with the same 50:50 acetonitrile/water mixture.

  • Incubation: Place both flasks in a controlled temperature bath at 60°C. Monitor the reaction by taking aliquots at specific time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the main compound.[3]

  • Quenching: Before analysis, take a 1.0 mL aliquot of the acid-stressed sample and neutralize it by adding 1.0 mL of 1.0 M NaOH. This prevents further degradation and protects the analytical column.[3] Do the same for the control sample by adding 1.0 mL of water to maintain concentration equivalence.

  • Analysis: Analyze the quenched samples and the control sample by a stability-indicating HPLC method.

Protocol 3.2: Analytical Workflow for Degradant Identification

Objective: To separate, identify, and characterize degradation products from the forced degradation study.

Analytical_Workflow Start Quenched Degradation Sample HPLC 1. HPLC-UV/PDA Analysis Start->HPLC Compare 2. Compare Chromatograms (Stressed vs. Control) HPLC->Compare Identify 3. Identify Degradation Peaks Compare->Identify LCMS 4. LC-MS Analysis Identify->LCMS Determine m/z Structure 5. Propose Structures (Based on Mass Fragmentation) LCMS->Structure NMR Optional: Isolate Degradant for NMR Confirmation Structure->NMR

Workflow for Acidic Forced Degradation Study.
  • HPLC Method Development: Develop a gradient reverse-phase HPLC method that can resolve the parent peak from all degradation products. A C18 column is a common starting point.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed sample. This ensures that no degradants are co-eluting.

  • LC-MS Analysis: Inject the stressed sample into an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradation products. This is the most critical step for initial identification.

  • Structural Elucidation: Based on the mass of the degradants and knowledge of isoxazole chemistry, propose potential structures. For definitive structural confirmation, preparative chromatography may be required to isolate the impurities for NMR analysis.[8]

Section 4: Data & Mechanistic Insights

To provide a data-grounded perspective, the stability of well-documented isoxazole analogs is summarized below. This data strongly supports the expected stability of 5-Bromo-3-methoxyisoxazole under acidic conditions.

Table 1: Comparative Stability Data of Isoxazole Analogs

CompoundConditionTemperatureObservationReference
LeflunomidepH 4.0 Buffer25°CStable, resistant to ring opening.[2]
LeflunomidepH 4.0 Buffer37°CStable, resistant to ring opening.[2]
LeflunomidepH 10.0 Buffer37°CUnstable, t½ of 1.2 hours.[2]
3-amino-5-methyl-isoxazolepH 5.0Not SpecifiedSlow degradation (19% in 48h).[5]
3-amino-5-methyl-isoxazolepH 9.0Not SpecifiedRapid degradation (100% in 32h).[5]

This comparative data clearly illustrates the robust nature of the isoxazole ring in acidic media versus its lability in basic media. Researchers can confidently use this as a baseline for designing their experimental parameters.

References

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide...Link

  • BenchChem. (n.d.). 5-Bromo-3-methylbenzo[d]isoxazole chemical properties.Link

  • BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.Link

  • PMC. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs.Link

  • BenchChem. (n.d.). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.Link

  • ResearchGate. (n.d.). Synthesis of 5-bromo-3-methyltropono[d] isoxazole.Link

  • HETEROCYCLES. (1979). Synthetic reactions using isoxazole compounds.Link

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.Link

  • Smolecule. (n.d.). 5-Methyl-3-(3-bromopropyl)isoxazole.Link

  • Sigma-Aldrich. (n.d.). 5-BROMO-3-METHYLISOXAZOLE | 1263378-26-2.Link

  • LinkedIn. (2021). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.Link

  • IJPSR. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.Link

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents.Link

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information.Link

  • PubChem. (n.d.). 5-Bromo-3-methyl-1,2-oxazole.Link

  • MySkinRecipes. (n.d.). 5-Bromo-3-methylisothiazole.Link

  • BLD Pharm. (n.d.). 3-Bromo-5-methylisoxazole-4-carboxylic acid.Link

  • Cole-Parmer. (n.d.). Chemical Compatibility Database.Link

  • MilliporeSigma. (n.d.). 5-Bromo-3-methylbenzo[d]isoxazole.Link

  • Diva-portal.org. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3.Link

  • MolCore. (n.d.). 5-bromo-3-methylisoxazole.Link

  • LinkedIn. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.Link

  • ChemicalBook. (n.d.). 3-bromo-5-methylbenzoic acid synthesis.Link

  • Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.Link

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-o-toluic acid.Link

Sources

Technical Support Center: Stability of 5-Bromo-3-methoxyisoxazole Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the stability and reactivity of 5-bromo-3-methoxyisoxazole in basic environments. Designed for researchers, medicinal chemists, and drug development professionals, this document addresses common challenges and questions encountered during its use in synthesis and other applications. We will explore the underlying chemical principles governing its stability, offer troubleshooting advice for common experimental issues, and provide detailed protocols to help you assess its stability under your specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Is 5-bromo-3-methoxyisoxazole stable in the presence of bases?

A: The isoxazole ring system, while generally aromatic and relatively stable, possesses an inherent susceptibility to cleavage of the weak N-O bond, particularly under basic or reductive conditions.[1] The stability of a substituted isoxazole is highly dependent on the nature and position of its substituents, as well as the reaction conditions (e.g., pH, temperature, solvent). For many isoxazole-containing compounds, exposure to basic conditions can lead to ring-opening and degradation.[2][3]

Q2: What is the likely mechanism of degradation for 5-bromo-3-methoxyisoxazole under basic conditions?

Q3: Are there any quantitative data on the stability of isoxazoles in basic media?

A: Yes, studies on the isoxazole-containing drug Leflunomide provide valuable insights into the hydrolytic stability of the isoxazole ring. The data clearly demonstrates that the stability of the isoxazole ring is significantly influenced by both pH and temperature, with marked instability observed under basic conditions.[2][3]

pHTemperature (°C)Half-life (t½) (hours)
4.025Stable
7.425Stable
10.0256.0
4.037Stable
7.4377.4
10.0371.2
Data extracted from a study on the in vitro stability of Leflunomide.[3]

Q4: How can I minimize the degradation of 5-bromo-3-methoxyisoxazole in my reaction?

A: To minimize degradation, it is crucial to carefully control the reaction conditions. Consider using milder bases (e.g., potassium carbonate instead of sodium hydroxide), lower reaction temperatures, and shorter reaction times.[4][5] It is also advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions. We strongly recommend performing a small-scale pilot study to determine the optimal conditions for your specific transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter when using 5-bromo-3-methoxyisoxazole in reactions involving basic conditions.

Issue 1: Low or no yield of the desired product, with recovery of starting material.

Potential Cause Troubleshooting Recommendation
Insufficiently basic conditions for the desired reaction.Gradually increase the strength or concentration of the base. Consider a stronger, non-nucleophilic base if applicable.
Low reaction temperature.Incrementally increase the reaction temperature while monitoring for product formation and starting material degradation.
Short reaction time.Extend the reaction time, taking aliquots periodically to analyze for product formation and decomposition.

Issue 2: Formation of multiple, unidentified byproducts.

Potential Cause Troubleshooting Recommendation
Degradation of 5-bromo-3-methoxyisoxazole.This is a strong possibility under basic conditions. Refer to the "Forced Degradation Study" protocol below to assess the stability of your starting material under your specific reaction conditions.
Side reactions of the desired product.Once the desired product is formed, it may also be unstable under the reaction conditions. Consider isolating the product as soon as it is formed.
Reaction with atmospheric oxygen or carbon dioxide.Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

Issue 3: Inconsistent results between batches.

Potential Cause Troubleshooting Recommendation
Variability in the quality or concentration of the base.Use a freshly opened or recently standardized solution of the base.
Presence of moisture.Ensure all solvents and reagents are anhydrous, as water can influence the reactivity of many bases.
Inconsistent temperature control.Use a reliable heating mantle with a temperature controller and ensure consistent stirring.

Proposed Mechanism of Degradation

The following diagram illustrates a plausible mechanism for the base-catalyzed degradation of 5-bromo-3-methoxyisoxazole.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening cluster_2 Step 3: Rearrangement & Hydrolysis start 5-Bromo-3-methoxyisoxazole intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic attack at C5 base OH- intermediate2 Ring-Opened Intermediate intermediate1->intermediate2 Cleavage of N-O bond products Degradation Products intermediate2->products Further reaction

Caption: Proposed pathway for base-catalyzed degradation.

Experimental Protocol: Forced Degradation Study

To determine the stability of 5-bromo-3-methoxyisoxazole under your specific experimental conditions, we recommend performing a forced degradation study. This will help you to identify potential degradation products and to optimize your reaction conditions to maximize the yield of your desired product.

G start Prepare a stock solution of 5-bromo-3-methoxyisoxazole setup Set up parallel reactions with varying base concentration, temperature, and time start->setup sampling Take aliquots at defined time points setup->sampling quench Quench the reaction (e.g., with acid) sampling->quench analysis Analyze by LC-MS, GC-MS, or TLC quench->analysis data Determine the rate of degradation and identify byproducts analysis->data

Caption: Workflow for a forced degradation study.

Materials:

  • 5-Bromo-3-methoxyisoxazole

  • The base you intend to use in your reaction (e.g., NaOH, K2CO3)

  • Your chosen reaction solvent (e.g., ethanol, THF, DMF)

  • An appropriate quenching agent (e.g., dilute HCl)

  • Analytical tools (e.g., LC-MS, GC-MS, TLC plates)

Procedure:

  • Preparation: Prepare a stock solution of 5-bromo-3-methoxyisoxazole in your chosen solvent at a known concentration.

  • Reaction Setup: In a series of vials, add a known volume of the stock solution. Add your chosen base at the desired concentration. If you are investigating the effect of temperature, place the vials in a pre-heated block or bath.

  • Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by adding an appropriate quenching agent (e.g., a dilute acid to neutralize the base).

  • Analysis: Analyze the quenched aliquots by a suitable analytical method (LC-MS or GC-MS are ideal for identifying and quantifying the starting material and any degradation products). TLC can be used for a more qualitative assessment of the reaction progress.

  • Data Interpretation: Plot the concentration of 5-bromo-3-methoxyisoxazole as a function of time for each condition. This will allow you to determine the rate of degradation. The mass spectrometry data will help you to identify the molecular weights of any degradation products, providing clues to the degradation pathway.

General Guidance on Base Selection

Base Type Examples Expected Reactivity with 5-Bromo-3-methoxyisoxazole
Strong, Nucleophilic Bases NaOH, KOHHigh likelihood of rapid degradation through both nucleophilic attack and ring-opening.[6][7][8][9]
Strong, Non-nucleophilic Bases DBU, t-BuOKMay promote degradation, but potentially to a lesser extent than nucleophilic bases if the desired reaction is deprotonation at another site.
Weak, Non-nucleophilic Bases K2CO3, NaHCO3, Et3NGenerally preferred for reactions where the isoxazole ring needs to be preserved. Degradation is still possible, especially at elevated temperatures.[4][5][10][11]

By understanding the inherent reactivity of the isoxazole ring and by systematically evaluating its stability under your specific experimental conditions, you can optimize your synthetic procedures to achieve higher yields and cleaner reaction profiles.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. 2022 Sep 15;9(9):321-33.
  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. 2025 Aug 10;30(16):7481.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Indian Chemical Society. 2021 Dec 1;98(12):100223.
  • Nucleophilic substitution reactions with hydroxide and water. YouTube. 2015 May 10. Available from: [Link]

  • Potassium carbonate: a highly efficient catalyst for the acylation of alco- hols, phenols and thiol.
  • Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. Available from: [Link]

  • Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis.
  • C. Substitution Reactions Involving Hydroxide Ions. Chemistry LibreTexts. 2023 Jan 22.
  • K2CO3/CS2: A mild and effiecint system for the prapartion of trithiocarbonates. Journal of Medicinal and Chemical Sciences. 2018 May 28;1(1):21-5.
  • Principles of Nucleophilic Substitution.
  • Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites. Synlett. 2020;31(12):1295-7.
  • Enantioselective ring cleavage of meso-epoxides with B-halodiisopinocampheylboranes. SciSpace. 1988 Apr 26.
  • Ring Cleavage Reactions of Methyl α-D-Allopyranoside Derivatives with Phenylboron Dichloride and Triethylsilane. Molecules. 2011 Dec 13;16(12):10435-49.
  • Base‐Mediated C–C Bond Cleavage Toward 2‐(2‐oxo‐2‐Phenylethyl)‐2‐phenylindolin‐3‐ones.
  • Reaction of H3BO3 and NaOH. Chemistry Stack Exchange. 2016 Oct 18.
  • A facile C-C bond cleavage in the epoxides and its use for the synthesis of oxygenated heterocycles by a ring expansion strategy. Organic letters. 2002 Feb 7;4(3):451-4.
  • The ins and outs of ring-cleaving dioxygenases. Critical reviews in biochemistry and molecular biology. 2006 Jul 15;41(4):233-51.
  • The Reaction of Alkyl Halides with Hydroxide Ions. Chemistry LibreTexts. 2023 Jan 22.
  • Haloalkanes 6. Substitution Reactions with NaOH, NH3 & KCN. YouTube. 2015 Sep 6. Available from: [Link]

  • The addition of Al(OH) 3 to an aqueous solution of NaOH decreases basicity. Why?. Quora. 2021 Oct 3.
  • Reacting NaOH(aq) with Al(s). Sciencemadness.org. 2013 Nov 23.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-Bromo-3-methoxyisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is paramount. This guide provides an in-depth, comparative analysis for the structural validation of 5-Bromo-3-methoxyisoxazole, a compound of interest in medicinal chemistry. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, we present a robust, predictive methodology based on a comparative analysis of its structural analogues. This guide will detail the expected spectroscopic and spectrometric data, outline the protocols for acquiring this data, and provide a logical framework for differentiating the target molecule from potential isomeric impurities.

The Imperative of Rigorous Structural Elucidation

The precise arrangement of atoms in a molecule dictates its physicochemical properties and, consequently, its biological activity. For a substituted isoxazole like 5-Bromo-3-methoxyisoxazole, even minor positional changes of the bromo and methoxy groups can lead to vastly different pharmacological profiles. Therefore, a multi-technique approach to structural validation is not just a procedural formality but a scientific necessity to ensure the integrity of subsequent research.

A Predictive Approach to Spectroscopic Analysis

Given the scarcity of direct experimental data for 5-Bromo-3-methoxyisoxazole, we will construct a predicted spectroscopic profile. This profile is derived from the known spectral characteristics of closely related compounds, primarily 5-Bromo-3-methylisoxazole and 3-Bromo-5-methoxyisoxazole , and an understanding of fundamental spectroscopic principles. This predictive framework provides a powerful tool for researchers to confirm the identity and purity of their synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 5-Bromo-3-methoxyisoxazole is expected to be simple, yet highly informative. The key to its interpretation lies in the chemical shifts of the methoxy protons and the lone isoxazole ring proton.

  • Predicted ¹H NMR Spectrum of 5-Bromo-3-methoxyisoxazole:

    • Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected around δ 4.0-4.2 ppm . The electronegative oxygen atom deshields these protons, shifting them downfield.

    • Isoxazole Ring Proton (H4): A singlet integrating to one proton is anticipated in the region of δ 6.0-6.5 ppm . Its precise chemical shift will be influenced by the adjacent bromo and methoxy substituents.

  • Comparative Analysis with Isomers and Analogues:

    • 3-Bromo-5-methoxyisoxazole (Isomer): The isoxazole ring proton (H4) in this isomer would likely experience a different electronic environment and thus a different chemical shift, potentially further downfield due to the proximity of the bromine atom.

    • 5-Bromo-3-methylisoxazole (Analogue): This compound would display a singlet for the methyl protons (-CH₃) at a more upfield position, typically around δ 2.3-2.5 ppm , and a singlet for the isoxazole ring proton (H4).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the carbon atoms in unique electronic environments.

  • Predicted ¹³C NMR Spectrum of 5-Bromo-3-methoxyisoxazole:

    • C3 (attached to -OCH₃): Expected around δ 160-165 ppm .

    • C5 (attached to -Br): Predicted in the range of δ 100-105 ppm . The carbon directly attached to bromine is significantly shielded.

    • C4 (isoxazole ring): Anticipated around δ 95-100 ppm .

    • Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm .

Compound Predicted/Observed ¹H NMR (ppm) Predicted/Observed ¹³C NMR (ppm)
5-Bromo-3-methoxyisoxazole ~4.1 (s, 3H, -OCH₃), ~6.2 (s, 1H, H4)~162 (C3), ~102 (C5), ~98 (C4), ~58 (-OCH₃)
3-Bromo-5-methoxyisoxazole ~4.0 (s, 3H, -OCH₃), ~6.5 (s, 1H, H4)~155 (C5), ~110 (C3), ~105 (C4), ~59 (-OCH₃)
5-Bromo-3-methylisoxazole ~2.4 (s, 3H, -CH₃), ~6.3 (s, 1H, H4)~160 (C3), ~103 (C5), ~100 (C4), ~12 (-CH₃)

Table 1: Predicted and Comparative NMR Data for 5-Bromo-3-methoxyisoxazole and Related Compounds.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A greater number of scans will be required compared to the proton spectrum.

  • Data Processing: Process the raw data using appropriate software for Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a critical technique for confirming the molecular weight and providing insights into the molecule's structure through its fragmentation pattern.

Expected Mass Spectrum of 5-Bromo-3-methoxyisoxazole
  • Molecular Ion Peak (M⁺): Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion. There will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another for the molecule with the ⁸¹Br isotope. The expected m/z values would be approximately 177 and 179.

  • Key Fragmentation Pathways: The isoxazole ring is susceptible to cleavage. Common fragmentation patterns may involve the loss of the methoxy group (-OCH₃), the bromine atom (-Br), or cleavage of the N-O bond.

DOT Script for Mass Spectrometry Fragmentation

M [C₄H₄BrNO]⁺˙ m/z 177/179 F1 [C₄H₄NO]⁺ m/z 98 M->F1 - Br F2 [C₃H₄NO]⁺ m/z 70 M->F2 - OCH₃ F3 [C₃H₃O]⁺ m/z 55 F1->F3 - HCN cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Confirm MW & Isotopic Pattern) Purification->MS IR IR Spectroscopy (Identify Functional Groups) MS->IR NMR NMR Spectroscopy (¹H & ¹³C - Elucidate Connectivity) IR->NMR Final Final NMR->Final Structure Confirmed

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-3-methoxyisoxazole: A Comparative NMR Study

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Subject: An in-depth ¹H and ¹³C NMR analysis of 5-Bromo-3-methoxyisoxazole, contextualized through a comparative study with analogous isoxazole derivatives. This guide provides predicted spectral data, the scientific rationale for these predictions, and a robust experimental protocol for empirical verification.

Executive Summary: The Imperative for Precise Structural Elucidation

In the landscape of modern drug discovery and materials science, isoxazole derivatives are prized for their versatile biological activities and roles as synthetic intermediates.[1][2][3] The precise substitution pattern on the isoxazole ring is paramount to its function and reactivity. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational pillar of rigorous scientific investigation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose.

This guide focuses on the analytical characterization of 5-Bromo-3-methoxyisoxazole, a compound for which specific spectral data is not extensively published. We will, therefore, leverage established principles of NMR spectroscopy and a comparative analysis with known isoxazole analogues to predict its ¹H and ¹³C NMR spectra. This approach serves as a powerful predictive tool and a framework for the empirical analysis of novel isoxazole compounds.

The Isoxazole Ring: An Electronic Overview

The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen. This arrangement creates a unique electronic environment. The single proton on the isoxazole ring, H-4, is particularly sensitive to the electronic effects of substituents at positions 3 and 5.[4] Understanding these effects is critical for interpreting the NMR spectra. Electron-donating groups (EDGs) will shield nearby protons and carbons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (EWGs) will deshield them, causing a downfield shift (to higher ppm values).

In our target molecule, 5-Bromo-3-methoxyisoxazole, we have two key substituents:

  • A Methoxy Group (-OCH₃) at C-3: The oxygen atom is electron-donating through resonance, which is expected to shield the isoxazole ring.

  • A Bromine Atom (-Br) at C-5: Bromine is an electronegative, electron-withdrawing group by induction, which will deshield the ring.

The final chemical shifts will be a composite of these competing electronic influences.

Predicted NMR Data for 5-Bromo-3-methoxyisoxazole

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-3-methoxyisoxazole. These predictions are derived from the foundational data of the unsubstituted isoxazole ring and the known substituent chemical shift (SCS) effects of methoxy and bromo groups on heterocyclic systems.

Predicted ¹H NMR Spectrum
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Prediction
H-4~6.5 - 6.8Singlet (s)The H-4 proton of unsubstituted isoxazole resonates at ~6.39 ppm.[5] The methoxy group at C-3 is expected to exert a mild shielding effect, while the bromine at C-5 will have a deshielding effect. The net result is a slight downfield shift compared to the parent isoxazole.
-OCH₃~3.9 - 4.1Singlet (s)Methoxy groups attached to sp² carbons in heterocyclic systems typically resonate in this range. The electronic environment of the isoxazole ring influences this precise value.
Predicted ¹³C NMR Spectrum
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-3~160 - 165The C-3 carbon in isoxazole is at ~149.1 ppm.[6] The directly attached electron-donating methoxy group will cause a significant downfield shift.
C-4~100 - 105The C-4 carbon in isoxazole is at ~103.6 ppm.[6] The opposing electronic effects of the methoxy and bromo groups are expected to result in a chemical shift relatively close to the parent value.
C-5~150 - 155The C-5 carbon in isoxazole resonates at ~157.8 ppm.[6] The electronegative bromine atom will cause a downfield shift, though its effect is less pronounced on the directly attached carbon compared to adjacent ones.
-OCH₃~56 - 60This is a typical chemical shift range for a methoxy carbon attached to an aromatic or heteroaromatic ring.

Comparative Analysis with Known Isoxazoles

To ground our predictions, we will compare them with the experimentally determined NMR data of structurally related compounds. This comparative approach is a cornerstone of structural elucidation for novel molecules.

Data for Comparative Isoxazoles
CompoundH-4 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Source
Isoxazole6.39149.1103.6157.8[5][6]
5-(4-Methoxyphenyl)isoxazole6.39150.797.2169.2[7]
5-(4-Bromophenyl)isoxazole6.53150.999.0168.2[7]
3-Methyl-5-phenylisoxazole6.37Not ReportedNot ReportedNot Reported[4]

Analysis of Trends:

  • H-4 Chemical Shift: In 5-(4-Bromophenyl)isoxazole, the H-4 proton is observed at 6.53 ppm, which is downfield from the parent isoxazole (6.39 ppm).[7] This supports our prediction that the electron-withdrawing nature of a substituent at the 5-position deshields the H-4 proton. Our predicted range of 6.5 - 6.8 ppm for 5-Bromo-3-methoxyisoxazole accounts for this deshielding, balanced by the shielding from the C-3 methoxy group.

  • C-5 Chemical Shift: The C-5 carbon in 5-(4-Bromophenyl)isoxazole is at 168.2 ppm, significantly downfield from the parent isoxazole's C-5 at 157.8 ppm.[6][7] This strong deshielding effect of the bromo-substituted phenyl ring reinforces our prediction of a downfield shift for the C-5 carbon in our target molecule.

Experimental Design: A Self-Validating Protocol

The following protocol is designed to yield high-quality, unambiguous NMR data for the structural confirmation of 5-Bromo-3-methoxyisoxazole. The causality behind each step is explained to ensure scientific rigor.

Sample Preparation Workflow

Caption: Sequential NMR data acquisition plan.

Step-by-Step Acquisition Protocol:

  • ¹H NMR Acquisition:

    • Objective: To determine the number of unique proton environments, their chemical shifts, and coupling patterns.

    • Procedure: Acquire a standard one-dimensional proton spectrum. For our target molecule, we expect to see two singlets. The integration of these signals should correspond to a 1:3 ratio (H-4 vs. -OCH₃).

  • ¹³C{¹H} NMR Acquisition:

    • Objective: To identify the number of unique carbon environments.

    • Procedure: Run a proton-decoupled carbon-13 experiment. This will yield a spectrum with singlets for each carbon, simplifying the analysis. We predict four distinct signals for 5-Bromo-3-methoxyisoxazole.

  • DEPT-135 Experiment:

    • Objective: To differentiate between CH, CH₂, and CH₃ carbons. This is a self-validating step.

    • Procedure: A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C-3 and C-5) will be absent. For our molecule, this experiment should reveal a positive peak for the -OCH₃ carbon and a positive peak for the C-4 carbon, confirming their assignments and the absence of any CH₂ groups.

  • 2D NMR (HSQC/HMBC) - If Necessary:

    • Objective: To unambiguously correlate protons to the carbons they are attached to (HSQC) and to carbons two to three bonds away (HMBC).

    • HSQC (Heteronuclear Single Quantum Coherence): This would show a correlation between the H-4 proton signal and the C-4 carbon signal, and between the methoxy protons and the methoxy carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment would reveal correlations from the H-4 proton to C-3 and C-5, and from the methoxy protons to C-3, definitively proving the connectivity of the molecule.

Conclusion and Future Work

This guide provides a robust framework for the ¹H and ¹³C NMR analysis of 5-Bromo-3-methoxyisoxazole based on established spectroscopic principles and comparative data. The predicted chemical shifts, supported by data from analogous structures, offer a strong hypothesis for the empirical spectrum. The detailed experimental protocol ensures that the acquired data will be of high quality and self-validating, allowing for the unambiguous structural confirmation of this and other novel isoxazole derivatives. The next logical step is the synthesis and subsequent empirical NMR analysis of 5-Bromo-3-methoxyisoxazole to validate the predictions laid out in this guide.

References

  • Boyd, G. V. (1970). 17 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Organic Magnetic Resonance, 2(S1).
  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. ARKIVOC. Available at: [Link]

  • Contreras, R. H., & Peralta, J. E. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855. Available at: [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Available at: [Link]

  • Vitale, C., et al. (2011). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 52(33), 4274-4277. Available at: [Link]

  • Wang, Y., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13579-13587. Available at: [Link]

  • Martins, M. A. P., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 12(6). Available at: [Link]

  • SpectraBase. (n.d.). Isoxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromo-3-methyltropono[d] isoxazole.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. BenchChem.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). 5-Bromo-3-methylbenzo[d]isoxazole chemical properties. BenchChem.
  • Bhirud, J.D., & Narkhede, H.P. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
  • Chen, Y., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3845. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Rsc.org.
  • University of Alberta. (n.d.). 1H-NMR. University of Alberta.
  • Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. IV. Isoxazoles via isoxazolines. Canadian Science Publishing.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • El-serwy, W. S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research, 9(2), 117-127.
  • MilliporeSigma. (n.d.). 5-bromo-3-methylbenzo[d]isoxazole. MilliporeSigma.
  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383.

Sources

Mass Spectrometry of 5-Bromo-3-methoxyisoxazole: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of 5-Bromo-3-methoxyisoxazole , a halogenated heterocyclic building block common in medicinal chemistry. We compare two primary ionization alternatives: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for molecular weight confirmation and purity analysis.

Key Verdict:

  • Use EI (GC-MS) when structural elucidation or isomer differentiation is required; the hard ionization drives diagnostic ring-cleavage fragmentation.

  • Use ESI (LC-MS) for routine high-throughput screening or when analyzing thermally labile reaction mixtures; it preserves the molecular ion

    
    .
    
Chemical Context & Theoretical MS Profile

Before selecting an ionization method, the analyst must understand the intrinsic properties of the analyte that dictate its behavior in the gas phase.

  • Analyte: 5-Bromo-3-methoxyisoxazole

  • Formula:

    
    
    
  • Molecular Weight (Average): ~177.98 g/mol

  • Monoisotopic Masses:

    • 
       isotopologue: ~176.94
      
    • 
       isotopologue: ~178.94
      
The Bromine Signature

The most distinct feature in the mass spectrum of this molecule is the 1:1 isotopic doublet . Bromine exists naturally as


 (50.69%) and 

(49.31%).
  • Diagnostic Rule: Any molecular ion (

    
     or 
    
    
    
    ) or fragment containing the bromine atom will appear as two peaks of nearly equal intensity separated by 2
    
    
    units.
Comparative Assessment: EI vs. ESI

This section compares the "Hard" (EI) and "Soft" (ESI) alternatives for analyzing this specific isoxazole derivative.

Alternative A: Electron Ionization (EI) – The Structural Fingerprint
  • Mechanism: 70 eV electron bombardment.[1][2]

  • Primary Application: GC-MS, library matching, structural confirmation.

  • Behavior:

    • Molecular Ion (

      
      ):  Visible but often low intensity due to ring instability.
      
    • Fragmentation: Extensive. The isoxazole ring is labile and prone to N-O bond cleavage.[3]

    • Key Pathway: The 3-methoxy group facilitates unique losses (e.g., formaldehyde or methyl radical) distinct from alkyl-isoxazoles.

Alternative B: Electrospray Ionization (ESI) – The Soft Approach
  • Mechanism: Solution-phase ionization via high voltage capillary.

  • Primary Application: LC-MS, reaction monitoring, purity checks.

  • Behavior:

    • Molecular Ion (

      
      ):  Dominant base peak.
      
    • Adducts: High likelihood of Sodium (

      
      ) or Acetonitrile (
      
      
      
      ) adducts depending on mobile phase.
    • Fragmentation: Minimal in standard MS1 scans; requires MS/MS (CID) to generate structural fragments.

Performance Comparison Table
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ion Type Radical Cation (

)
Protonated Pseudomolecular Ion (

)
Isotope Pattern Distinct 1:1 doublet at

177/179
Distinct 1:1 doublet at

178/180
Fragmentation High (Ring cleavage, Br loss)Low (mostly intact molecule)
Sensitivity Moderate (depends on volatility)High (polar functional groups enhance ionization)
Sample Prep Dissolve in volatile solvent (Hexane/DCM)Dissolve in MeOH/Water/ACN
Best For Identification (Unknowns)Quantification (Known targets)
Fragmentation Dynamics & Interpretation

Understanding the specific fragmentation of 5-Bromo-3-methoxyisoxazole is crucial for validating the structure.

Primary Fragmentation Pathways (EI/CID)
  • N-O Bond Cleavage (The Isoxazole Hallmark): The weakest bond in the isoxazole ring is the N-O bond. Upon excitation, this bond cleaves, often leading to an acylazirine intermediate or complete ring scission.

  • Loss of Methyl Radical (

    
    ): 
    The methoxy group at C3 is prone to losing a methyl radical (
    
    
    
    ), generating a stable cation at
    
    
    ~162/164.
  • Loss of Formaldehyde (

    
    ): 
    A rearrangement specific to methoxy-heterocycles involves the loss of neutral formaldehyde (
    
    
    
    ), resulting in a fragment at
    
    
    ~147/149.
  • Loss of Bromine (

    
    ): 
    Homolytic cleavage of the C-Br bond. This collapses the isotope pattern; the resulting fragment will not show the 1:1 doublet.
    
Visualizing the Pathway

FragmentationPathway M Molecular Ion [M]+ (EI) or [M+H]+ (ESI) m/z 177/179 (EI) or 178/180 (ESI) (1:1 Doublet) Frag_Me Loss of Methyl [M - CH3] m/z ~162/164 (Doublet Retained) M->Frag_Me -15 Da Frag_CH2O Loss of Formaldehyde [M - CH2O] m/z ~147/149 (Doublet Retained) M->Frag_CH2O -30 Da (Rearrangement) RingOpen N-O Bond Cleavage (Ring Scission) M->RingOpen High Energy Frag_Br Loss of Bromine [M - Br] m/z ~98 (No Doublet) RingOpen->Frag_Br -Br

Figure 1: Predicted fragmentation pathways. Note that the retention of the Bromine doublet is a key diagnostic for fragments 162 and 147.

Experimental Protocol: LC-MS (ESI) Setup

For drug development applications, LC-MS is the standard. Follow this self-validating protocol to ensure high-quality data.

Reagents
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Standard: 5-Bromo-3-methoxyisoxazole (dissolved in 50:50 ACN:H2O).

Step-by-Step Workflow
  • Preparation: Dilute the stock sample to 1 µg/mL. High concentrations lead to dimer formation (

    
    ), which complicates spectra.
    
  • Source Parameters (Standard ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile N-O bond).

    • Desolvation Temp: 350°C.

  • Pre-Flight Check (Self-Validation):

    • Inject a blank. Ensure no background peaks exist at

      
       178 or 180.
      
    • Inject Sample. Look for the 1:1 doublet.

    • Validation: If the peak at 178 is significantly higher than 180, you likely have interference or de-bromination occurring. If the peaks are 1:1, the Br is intact.

  • Data Acquisition: Scan range

    
     50–500.
    
Decision Matrix: Which Method to Choose?

MethodSelection Start Start: Analyze 5-Bromo-3-methoxyisoxazole Goal_Struct Goal: Confirm Structure (Unknown Impurity?) Start->Goal_Struct Goal_Quant Goal: Quantify/Purity (Synthesis Check) Start->Goal_Quant Method_EI Select EI (GC-MS) Hard Ionization Goal_Struct->Method_EI Needs Fragments Method_ESI Select ESI (LC-MS) Soft Ionization Goal_Quant->Method_ESI Needs Molecular Ion Result_EI Result: Fragment Rich Fingerprint Match Method_EI->Result_EI Result_ESI Result: Intact [M+H]+ Clean Chromatogram Method_ESI->Result_ESI

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.

References
  • Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[4] Journal of Mass Spectrometry.

    • Context: Establishes the N-O bond cleavage mechanism and rearrangements in isoxazole deriv
  • Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. Mass Spectra of Isoxazoles." Australian Journal of Chemistry. Context: Foundational text on the fragmentation patterns of isoxazoles under EI conditions.
  • Gross, J. H. (2017). "Mass Spectrometry: A Textbook." Springer.
  • NIST Chemistry WebBook. "Isoxazole Mass Spectrum."

    • Context: General reference for isoxazole fragmentation d

Sources

"comparing biological activity of 5-Bromo-3-methoxyisoxazole and 5-Bromo-3-methylisoxazole"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of 5-Bromo-3-methoxyisoxazole and 5-Bromo-3-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold and Its Significance

The isoxazole ring is a five-membered heterocycle that is considered a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] The versatility of the isoxazole scaffold allows for structural modifications that can fine-tune the biological activity of the resulting compounds, making them a subject of intense research in drug discovery.[5][6]

This guide focuses on two specific derivatives: 5-Bromo-3-methoxyisoxazole and 5-Bromo-3-methylisoxazole. These compounds share a common 5-bromo-isoxazole core but differ at the 3-position, with a methoxy group in the former and a methyl group in the latter. This seemingly minor structural difference can lead to significant variations in their physicochemical properties and, consequently, their biological activities.

Structural Comparison

The key structural difference between the two molecules lies in the substituent at the 3-position of the isoxazole ring.

Feature5-Bromo-3-methoxyisoxazole5-Bromo-3-methylisoxazole
Structure
Substituent at C3 Methoxy (-OCH₃)Methyl (-CH₃)
Substituent at C5 Bromo (-Br)Bromo (-Br)
Molecular Formula C₄H₄BrNO₂C₄H₄BrNO
Molecular Weight 178.98 g/mol 161.98 g/mol [7]

The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction, and it can act as a hydrogen bond acceptor. The methyl group is a weak electron-donating group through induction. These differences in electronics and hydrogen bonding potential are expected to influence how these molecules interact with biological targets.

Comparative Biological Activity: A Predictive Analysis

Anticancer Activity

Isoxazole derivatives have shown significant potential as anticancer agents.[3] For instance, certain 3-methyl-benzo[d]isoxazole scaffolds, a related but more complex structure, have been investigated as inhibitors of BRD4, a protein implicated in various cancers.[1] The substitution pattern on the isoxazole ring is crucial for activity.

  • 5-Bromo-3-methylisoxazole : The methyl group is a common substituent in many bioactive molecules. Its small size and lipophilicity can contribute to favorable interactions within the binding pockets of enzymes or receptors.

  • 5-Bromo-3-methoxyisoxazole : The methoxy group can influence activity through its ability to form hydrogen bonds and its electronic effects. In some SAR studies of isoxazole derivatives, methoxy substituents on aromatic rings attached to the isoxazole core have been shown to enhance anticancer activity.[5]

Anti-inflammatory Activity

The isoxazole ring is a core component of several anti-inflammatory drugs.[6] The anti-inflammatory effects of some isoxazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes.[4]

  • The electronic nature of the substituent at the 3-position could modulate the interaction with the active site of COX enzymes or other inflammatory targets. The relative electron-donating/withdrawing properties of the methyl and methoxy groups would likely lead to differences in potency and selectivity.

Antimicrobial Activity

The isoxazole scaffold is present in several antibacterial drugs.[2] SAR studies have indicated that the presence of electron-withdrawing groups, such as halogens (like the bromine at C-5), can enhance the antibacterial activity of isoxazole derivatives.[6]

  • The difference in the C-3 substituent (methoxy vs. methyl) would likely result in a varied spectrum of activity against different bacterial or fungal strains.

Experimental Workflow for Comparative Analysis

To empirically determine the comparative biological activities of these two compounds, a systematic experimental approach is necessary. The following workflow provides a logical progression for their evaluation.

G cluster_0 Initial Screening cluster_1 Anticancer Evaluation cluster_2 Anti-inflammatory & Antimicrobial Screening cluster_3 Lead Optimization A Compound Acquisition (5-Bromo-3-methoxyisoxazole & 5-Bromo-3-methylisoxazole) B Cytotoxicity Profiling (e.g., MTT Assay across cancer cell lines) A->B C Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) B->C E Anti-inflammatory Assays (e.g., COX Inhibition, Cytokine Release) B->E F Antimicrobial Assays (MIC determination against bacterial/fungal strains) B->F D Target Identification (e.g., Kinase Inhibition Assays) C->D G Structure-Activity Relationship (SAR) Studies D->G E->G F->G

Caption: A proposed experimental workflow for the comparative biological evaluation of 5-Bromo-3-methoxyisoxazole and 5-Bromo-3-methylisoxazole.

Detailed Experimental Protocols

The following are representative protocols for key experiments in the proposed workflow.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This assay determines the concentration of the compounds that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Protocol 2: COX-2 Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme.

  • Arachidonic acid (substrate).

  • Amplexim Red reagent.

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and the test compounds at various concentrations. Incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Add Amplexim Red reagent, which fluoresces upon reaction with the prostaglandin G₂ produced by COX-2.

  • Data Acquisition: Measure the fluorescence intensity over time using a microplate reader.

  • Analysis: Calculate the rate of reaction and determine the IC₅₀ values for each compound.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Conclusion

While direct experimental evidence comparing the biological activities of 5-Bromo-3-methoxyisoxazole and 5-Bromo-3-methylisoxazole is currently lacking, this guide provides a framework for their potential pharmacological profiles based on established principles of medicinal chemistry. The subtle difference in the C-3 substituent—a methoxy versus a methyl group—is anticipated to have a discernible impact on their biological activity, warranting a systematic experimental investigation as outlined. The provided workflow and protocols offer a robust starting point for researchers to elucidate the therapeutic potential of these and other novel isoxazole derivatives.

References

  • ResearchGate. (n.d.). Synthesis of 5-bromo-3-methyltropono[d] isoxazole. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-1,2-oxazole. Available at: [Link]

  • Ma, L., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.).
  • ResearchGate. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Al-Warhi, T., et al. (2022).
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Structure-Activity Relationship Study of Novel Isoxazole derivatives as Promising Antioxidants. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.).
  • PubChem. (n.d.). 3-(Bromomethyl)-5-methylisoxazole. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Structure Activity Rel
  • ResearchGate. (n.d.). Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. Available at: [Link]

  • PubMed. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Available at: [Link]

  • Modric, M., et al. (2022).

Sources

A Researcher's Guide to the Spectroscopic Comparison of Halogenated Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Halogenated isoxazoles are a cornerstone of modern chemical research, finding applications in pharmaceuticals, agrochemicals, and materials science. Their biological activity and material properties are profoundly influenced by the nature and position of halogen substituents.[1][2][3][4] Consequently, precise structural characterization is paramount. This guide provides an in-depth spectroscopic comparison of these compounds, offering practical insights and experimental protocols for researchers, scientists, and professionals in drug development.

The Spectroscopic Fingerprint of Halogenation

The introduction of a halogen (F, Cl, Br, I) to the isoxazole ring alters its electronic and vibrational properties, creating a unique spectroscopic signature. This guide will explore how these changes are manifested in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), the principal techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is a powerful tool for determining the precise structure of halogenated isoxazoles. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the electronic effects of the halogen substituent.

¹H NMR Spectroscopy

The electronegativity of the halogen atom influences the chemical shifts of the isoxazole ring protons. A proton in proximity to a halogen will be deshielded, causing a downfield shift in the spectrum. The extent of this shift generally follows the order of halogen electronegativity: F > Cl > Br > I.

¹³C NMR Spectroscopy

The effect of halogenation is also clearly observable in ¹³C NMR spectra. The carbon atom directly bonded to the halogen will show a significant change in its chemical shift.

Table 1: Representative ¹H and ¹³C NMR Data for Halogenated Isoxazoles

Compound ExampleKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)Source
3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole6.617 (s, 1H, =CH), 7.079-7.469 (m, 8H, Ar-H)Not specified in source[5]
6-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole7.72 (dd, 1H), 7.42 (dd, 1H), 6.98–6.92 (m, 1H), 4.89–4.81 (m, 1H), 4.81–4.69 (m, 1H), 4.23–4.10 (m, 1H), 4.04–3.90 (m, 2H)152.3, 151.3, 132.8, 124.3, 122.6, 122.2, 114.8, 71.0, 70.0, 45.6[6]
4-Bromo-3-methyl-6-tosyl-1-oxa-2,6-diazaspiro[4.4]non-2-en-7-one5.87 (s, 1H), 4.48 (s, 2H), 2.86–2.80 (m, 1H), 2.61–2.44 (m, 3H), 2.27 (s, 3H)173.1, 158.4, 144.4, 137.1, 129.5 (2C), 129.4 (2C), 103.5, 58.2, 33.4, 31.2, 29.5, 11.9[7]
5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one9.92 (br s, 1H, NH), 7.96 (d, 2H), 7.74 (s, 1H, NH), 7.67 (d, 2H), 7.54–7.51 (m, 1H), 6.31 (m, 1H), 6.18 (s, 1H), 6.10–6.07 (m, 1H), 5.14 (s, 1H), 3.84 (s, 3H)158.4, 157.6, 152.8, 148.3, 143.5, 142.3, 136.6, 132.2, 127.9, 124.5, 122.4, 114.2, 112.9, 112.8, 105.0, 104.9, 104.0, 55.3, 50.0[8]
Experimental Protocol: NMR Spectroscopy

A standardized approach is essential for acquiring high-quality NMR data.[9][10]

Workflow for NMR Analysis

Caption: A typical workflow for the NMR analysis of halogenated isoxazoles.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified halogenated isoxazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] Tetramethylsilane (TMS) is typically used as an internal standard.[5][9]

  • Instrument Setup: Place the sample in a 400 MHz or higher field NMR spectrometer.[5][9] The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.[5][9] For ¹³C spectra, a greater number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[11]

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, phase correction, and baseline correction.[11]

  • Spectral Analysis: The processed spectra are then analyzed to determine chemical shifts, coupling constants, and integrals, which are used to elucidate the molecular structure.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. In halogenated isoxazoles, the characteristic vibrations of the isoxazole ring are influenced by the halogen substituent.

Key vibrational bands to observe include:

  • C=N stretching: Typically found in the 1500-1600 cm⁻¹ region.[5]

  • C=C stretching: Usually observed around 1480-1490 cm⁻¹.[5]

  • N-O stretching: Appears in the 1350-1410 cm⁻¹ range.[5]

  • C-Cl and C-Br stretching: These can sometimes be identified in the fingerprint region below 800 cm⁻¹.[5]

Table 2: Representative IR Data for Halogenated Isoxazoles

Compound ExampleKey IR Frequencies (cm⁻¹)Source
3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole3049.51 (Aromatic C-H), 1572.60 (C=N), 1489.78 (C=C), 1404.08 (N-O), 780.10 (C-Cl), 625.62 (C-Br)[5]
6-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole3073, 2988, 2929, 2867, 1600, 1468, 1438, 1230, 1145, 1079, 727[6]
4-Bromo-3-methyl-6-tosyl-1-oxa-2,6-diazaspiro[4.4]non-2-en-7-one3031, 2957, 2924, 2853, 1751, 1718, 1406, 1364, 1240, 1174, 1115, 1085, 1059, 941, 874, 818, 765, 670, 613, 566, 539[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.[11]

Workflow for ATR-IR Analysis

Caption: A simplified workflow for ATR-IR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: A background spectrum is recorded without a sample.

  • Sample Application: A small amount of the sample is placed directly on the ATR crystal.[11]

  • Spectrum Acquisition: The IR spectrum is recorded.

  • Data Analysis: The key absorption bands are identified and assigned to their corresponding vibrational modes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For halogenated isoxazoles, the isotopic patterns of chlorine and bromine are particularly diagnostic.

  • Chlorine: A compound with one chlorine atom will exhibit a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (M).

  • Bromine: A compound containing one bromine atom will show an M+2 peak with nearly the same intensity as the molecular ion peak.

Table 3: Representative Mass Spectrometry Data for Halogenated Isoxazoles

Compound ExampleMolecular Ion Peak(s) (m/z)Key Fragments (m/z)Source
3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole334.61 (100%), 335.61 (19%)180.45, 154.15, 111.45[5]
6-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole210.0313 [M+H]⁺Not specified in source[6]
4-Bromo-3-methyl-6-tosyl-1-oxa-2,6-diazaspiro[4.4]non-2-en-7-one486.8939 [M+Na]⁺Not specified in source[7]
Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is often performed using techniques like electrospray ionization (ESI) or electron ionization (EI).[9]

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.[11]

  • Sample Introduction: The sample is introduced into the mass spectrometer.

  • Ionization: The sample molecules are ionized.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.[11]

Conclusion

The comprehensive spectroscopic analysis of halogenated isoxazoles, integrating NMR, IR, and MS data, is essential for their unambiguous structural characterization. This guide provides a foundational framework and practical protocols to aid researchers in this critical aspect of their work, ultimately facilitating the development of new and innovative applications for this important class of compounds.

References

  • Synthesis, Characterization and Antimicrobial Activity of Some Novel Isoxazole Derivatives. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 388-395. Retrieved from [Link]

  • Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. (2004). Journal of the Brazilian Chemical Society, 15(4). Retrieved from [Link]

  • UV-vis absorption and fluorescence data for 4-fluoroisoxazoles 3b and 3c, and non-fluorinated compound 2c a. (n.d.). Retrieved from [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022). RSC Advances, 12(16), 9865-9870. Retrieved from [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). Molecules, 27(12), 3848. Retrieved from [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. (n.d.). Retrieved from [Link]

  • Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. (n.d.). Retrieved from [Link]

  • Ring-Opening Fluorination of Isoxazoles. (2022). Organic Letters, 24(18), 3359-3363. Retrieved from [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2016). International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 1-5. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(3), 881-895. Retrieved from [Link]

  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond. (2021). The Journal of Organic Chemistry, 86(1), 322-332. Retrieved from [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry, 16(7), 405-408. Retrieved from [Link]

  • Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2012). Der Pharma Chemica, 4(3), 1083-1088. Retrieved from [Link]

  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. (2023). Molecules, 28(14), 5364. Retrieved from [Link]

  • New synthesis of isoxazoles from 1,4-dianions of oximes having an .alpha. hydrogen. Mass spectrometry. (1974). The Journal of Organic Chemistry, 39(11), 1539-1542. Retrieved from [Link]

  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2006). Journal of Chemical Education, 83(9), 1374. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1-20. Retrieved from [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation, 3(2), 1-10. Retrieved from [Link]

  • Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. (2025). Chemistry – A European Journal, 31(43). Retrieved from [Link]

  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. (2024). Comptes Rendus. Chimie, 27(S1), 1-7. Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11. Retrieved from [Link]

  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Antimicrobial Screening of 5-Bromo-3-methoxyisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Substituted Isoxazoles

The isoxazole ring is a prominent five-membered heterocyclic scaffold that has become a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Several commercially successful drugs, such as the antibiotics sulfamethoxazole and cloxacillin, feature this versatile core, proving its clinical viability.[3]

The current landscape of rising antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[4] The strategic modification of the isoxazole scaffold is a promising avenue for discovery. This guide focuses on a specific, yet largely unexplored, class: 5-Bromo-3-methoxyisoxazole derivatives . The rationale for this focus is grounded in established structure-activity relationship (SAR) principles:

  • The 5-Bromo Group: The inclusion of a halogen, such as bromine, can significantly enhance a molecule's lipophilicity. This may improve its ability to penetrate bacterial cell membranes, a critical step for intracellular action. Furthermore, halogens can modulate the electronic properties of the aromatic system, potentially strengthening interactions with biological targets.[5]

  • The 3-Methoxy Group: The methoxy group is a strong electron-donating group. Its presence can influence the electron density of the isoxazole ring, which can be crucial for binding to enzymes or receptors within the microbial cell.[5]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically screen and evaluate the antimicrobial potential of novel 5-bromo-3-methoxyisoxazole derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear methodology for comparing results against established standards.

Part 1: The Antimicrobial Screening Workflow

A successful screening campaign follows a logical and sequential process, moving from initial broad screening to more specific quantitative assessments. The objective is to efficiently identify the most promising candidates for further development. This workflow ensures that resources are focused on compounds with genuine therapeutic potential.

Antimicrobial_Screening_Workflow cluster_screen Phase 2: Screening & Quantification cluster_analysis Phase 3: Analysis & Comparison Compound_Prep Compound Preparation (Stock Solutions in DMSO) Serial_Dilution 2-Fold Serial Dilution in 96-Well Plates Compound_Prep->Serial_Dilution Microbe_Prep Microbial Culture Preparation (Overnight Cultures) Inoculation Inoculation with Microbial Suspension Microbe_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (Bacteria: 24h, Fungi: 48h) Inoculation->Incubation MIC_Reading MIC Determination (Visual Assessment of Growth) Incubation->MIC_Reading Data_Tabulation Data Tabulation & Analysis MIC_Reading->Data_Tabulation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Tabulation->SAR_Analysis Lead_Identification Lead Candidate Identification SAR_Analysis->Lead_Identification

Caption: High-level workflow for antimicrobial screening of novel compounds.

Part 2: Gold-Standard Experimental Protocol: Broth Microdilution for MIC Determination

While several methods exist, the broth microdilution method is the quantitative gold standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This method is preferred for comparative guides because it provides a precise numerical value, unlike the qualitative results from agar diffusion methods.

Essential Materials and Reagents
  • Test Compounds: 5-bromo-3-methoxyisoxazole derivatives, dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.[7]

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).[6]

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[8]

    • Fungal strains: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).[6]

  • Culture Media:

    • Bacteria: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).[7]

    • Fungi: RPMI-1640 medium (with L-glutamine, buffered with MOPS) and Sabouraud Dextrose Agar (SDA).[7]

  • Standard Antibiotics (Positive Controls):

    • For bacteria: Ciprofloxacin or Benzylpenicillin.[6][9]

    • For fungi: Fluconazole or Ketoconazole.[6][9]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, laminar flow hood.

Step-by-Step Protocol

This protocol is designed to be self-validating through the inclusion of multiple controls.

  • Plate Preparation: Dispense 100 µL of the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.[7]

  • Compound Serial Dilution:

    • Add 100 µL of a test compound stock solution to the first well of a row (e.g., Row A, Well 1). This creates a 1:2 dilution.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the row to the 10th well. Discard the final 100 µL from the 10th well. This creates a range of decreasing concentrations.[7]

  • Control Setup (Crucial for Trustworthiness):

    • Positive Control: Repeat the serial dilution process in a separate row using a standard antibiotic (e.g., Ciprofloxacin).

    • Growth Control (Well 11): This well contains only broth and the microbial inoculum. It should show turbidity, confirming the viability of the microbes.[7]

    • Sterility Control (Well 12): This well contains only sterile broth. It should remain clear, confirming the sterility of the medium and handling technique.[7]

  • Inoculum Preparation: Prepare a fresh microbial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard. This standardizes the number of microbial cells in the inoculum. Dilute this suspension in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the Sterility Control well). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.[6]

    • Incubate the plates at 35°C for 24-48 hours for fungi.[7]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[6][7]

Part 3: Comparative Data Analysis

The primary output of the screening process is a set of MIC values. These values allow for a direct and objective comparison of the potency of each derivative against different microorganisms and standard drugs.

Representative Antimicrobial Activity Data

The following table presents illustrative data for a hypothetical series of 5-bromo-3-methoxyisoxazole derivatives, based on activity levels seen in similar published studies.[4][10] This provides a template for how to structure and compare experimental results.

Compound IDR-Group ModificationS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Derivative A -H1664>128
Derivative B -4-chlorophenyl43264
Derivative C -2,4-dichlorophenyl2 16 32
Ciprofloxacin (Bacterial Std.)12N/A
Fluconazole (Fungal Std.)N/AN/A2

Interpretation of Data:

  • A lower MIC value indicates higher antimicrobial potency .

  • In this hypothetical dataset, Derivative C is the most potent antibacterial agent, with an MIC of 2 µg/mL against S. aureus.

  • The presence of electron-withdrawing chloro-substituents on the phenyl ring (Derivatives B and C) appears to enhance antibacterial activity compared to the unsubstituted analog (Derivative A), a common trend observed in isoxazole derivatives.[4][5]

  • The derivatives show greater activity against the Gram-positive S. aureus than the Gram-negative E. coli, which could be due to the latter's protective outer membrane.[11]

  • None of the hypothetical derivatives show potent antifungal activity compared to the standard, Fluconazole.

Visualizing Structure-Activity Relationships (SAR)

Understanding how molecular modifications affect biological activity is the ultimate goal of screening multiple derivatives. This can be conceptualized in an SAR diagram.

SAR_Diagram Isoxazole Bromo 5-Bromo Group Methoxy 3-Methoxy Group R_Group R-Group (e.g., Substituted Phenyl) Lipophilicity Increases Lipophilicity (Membrane Penetration) Bromo->Lipophilicity Electronic_Effects Modulates Ring Electron Density Methoxy->Electronic_Effects R_Group->Lipophilicity Steric_Bulk Influences Target Binding (Steric Hindrance/Fit) R_Group->Steric_Bulk Antimicrobial_Activity Overall Antimicrobial Activity Lipophilicity->Antimicrobial_Activity Electronic_Effects->Antimicrobial_Activity Steric_Bulk->Antimicrobial_Activity

Caption: Conceptual model of structure-activity relationships for isoxazole derivatives.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for the antimicrobial screening of 5-bromo-3-methoxyisoxazole derivatives. By employing the quantitative broth microdilution method and including rigorous controls, researchers can generate trustworthy and comparable data. The analysis of this data, focusing on structure-activity relationships, is the critical step in identifying lead compounds. The illustrative data and SAR model presented here provide a clear framework for interpreting results and making informed decisions in the drug discovery pipeline. The exploration of this specific chemical space holds promise for the development of new agents to combat the growing threat of antimicrobial resistance.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of Isoxazole Compounds. Benchchem.
  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022, September 15).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Sethi, P. (2024, October 13). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020, February 26). MDPI.
  • Patel, R., & Chhabaria, M. (2024, June 14). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar.
  • Rizvana, Krishnakumar, K., & Hareeshbabu, E. (2019, June 30). Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review. IJPPR.
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. (2015, December 15). ARC Journals.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023, November 7). PMC.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-methoxyisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

5-Bromo-3-methoxyisoxazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its unique structure is integral to the synthesis of novel pharmaceutical agents. However, the same reactivity and properties that make it useful in research necessitate a rigorous and informed approach to its handling and disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of 5-Bromo-3-methoxyisoxazole waste. It is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to ensure a self-validating system of safety within your laboratory.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of 5-Bromo-3-methoxyisoxazole is the foundation of its safe management. As a brominated heterocyclic compound, it falls into the category of a Halogenated Organic Compound (HOC), a classification that is critical for waste segregation and disposal.[2][3] The primary risks are associated with direct contact and inhalation.

Table 1: Physicochemical and Hazard Data for Isoxazole Derivatives | Property | Value / Classification | Source(s) | | :--- | :--- | :--- | | IUPAC Name | 5-bromo-3-methyl-1,2-oxazole (related compound) |[4] | | Molecular Formula | C₄H₄BrNO (related compound) |[4] | | Appearance | Solid |[1] | | GHS Pictogram |

ngcontent-ng-c1352109670="" class="ng-star-inserted">
| | | Signal Word | Warning |[4][5] | | Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[4][5] | | Waste Classification | Hazardous Waste, Halogenated Organic Compound |[2][3][6] |

The causality behind these hazards lies in the molecule's reactivity. The isoxazole ring and the presence of a halogen can lead to adverse biological interactions upon exposure.[7][8] Therefore, all waste streams—including pure compound, contaminated consumables, and solutions—must be treated as hazardous.

Personnel Protection and Emergency Response

A proactive safety culture begins with robust personal protection and clear emergency protocols.

Required Personal Protective Equipment (PPE)

When handling 5-Bromo-3-methoxyisoxazole in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles conforming to European Standard EN 166 or NIOSH (US) standards are required.[5]

  • Hand Protection : Chemically resistant protective gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before each use, and proper removal techniques must be employed to prevent skin contact.

  • Body Protection : A long-sleeved laboratory coat is essential to protect against skin contact.[5]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used. All handling of the solid compound should occur in a certified chemical fume hood.[5]

First Aid Measures for Exposure

In the event of an accidental exposure, immediate and correct action is critical.

  • If Inhaled (H335) : Remove the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][9]

  • If on Skin (H315) : Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[5][9]

  • If in Eyes (H319) : Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][9]

  • If Swallowed (H302) : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[9]

Waste Management: A Step-by-Step Protocol

The proper disposal of 5-Bromo-3-methoxyisoxazole hinges on one critical principle: segregation . Halogenated organic waste must never be mixed with non-halogenated waste.[3][6] This is a requirement under federal regulations (e.g., EPA) and is crucial for safety, as mixing can lead to unforeseen reactions, and for cost-effective disposal, as treatment methods for these waste streams differ significantly.[3][10]

Waste Collection
  • Designate a Waste Container : Select a sturdy, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a tightly fitting screw cap.[11]

  • Label Correctly Before Use : The container must be clearly labeled before the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE".[3]

    • The full chemical name: "5-Bromo-3-methoxyisoxazole Waste".

    • A list of all constituents, including solvents (e.g., "Methanol," "Dichloromethane").

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., Exclamation Mark).

  • Collect Waste :

    • Solid Waste : Collect unreacted 5-Bromo-3-methoxyisoxazole, contaminated weigh boats, and contaminated consumables like gloves or pipette tips in a designated, labeled solid waste container.

    • Liquid Waste : Collect all solutions containing 5-Bromo-3-methoxyisoxazole and any solvent rinsates (see Section 5) into the designated liquid waste container.

  • Secure Storage : Keep the waste container closed at all times except when adding waste.[11] Store the container in a designated satellite accumulation area within the lab, away from incompatible materials.

Spill Management Protocol

Even with meticulous care, spills can occur. A swift and correct response will mitigate the risk.

  • Alert and Secure : Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE : Don the full PPE as described in Section 2.1, including respiratory protection if the spill involves solid powder.

  • Containment : For a solid spill, gently cover it with a dry absorbent material to prevent dust from becoming airborne.

  • Clean-Up : Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[5] Avoid actions that create dust.

  • Decontaminate : Clean the spill area using a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Report : Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Decontamination of Laboratory Equipment

Proper decontamination ensures that no residual chemical poses a risk during subsequent experiments or when equipment is serviced or discarded.[12]

Triple Rinse Protocol for Glassware and Equipment

This procedure is mandatory for rendering containers "empty" under EPA regulations for certain hazardous wastes.[11]

  • Initial Rinse : Rinse the contaminated item (e.g., flask, beaker, stir bar) with a small amount of a suitable organic solvent (e.g., methanol, acetone) that can dissolve 5-Bromo-3-methoxyisoxazole. Crucially, this first rinsate must be collected and added to your halogenated liquid hazardous waste container. [11]

  • Second and Third Rinses : Repeat the rinse process two more times. Collect both of these rinsates into the same hazardous waste container.

  • Final Cleaning : After the triple rinse, the equipment can be washed using standard laboratory procedures, such as with detergent (e.g., Luminox®) and water.[13]

  • Documentation : For equipment being removed from the lab for service or disposal, a decontamination form should be completed and attached to the item.[12][14]

Disposal Decision and Workflow Diagram

The following diagram illustrates the complete decision-making workflow for handling and disposing of 5-Bromo-3-methoxyisoxazole waste streams in a laboratory setting.

G Workflow for 5-Bromo-3-methoxyisoxazole Disposal start Waste Generation (e.g., reaction residue, contaminated tips, rinsate) is_solid Is the waste primarily solid or liquid? start->is_solid spill_event Accidental Spill Occurs start->spill_event collect_solid Collect in labeled container for SOLID Halogenated Waste is_solid->collect_solid Solid collect_liquid Collect in labeled container for LIQUID Halogenated Waste is_solid->collect_liquid Liquid storage Store sealed container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage spill_protocol Execute Spill Protocol (Section 4) 1. Secure Area & Don PPE 2. Contain & Clean Up 3. Decontaminate Area spill_event->spill_protocol collect_spill_waste Collect all spill cleanup materials (absorbents, wipes, contaminated PPE) spill_protocol->collect_spill_waste collect_spill_waste->storage full_container Is container full? storage->full_container full_container->storage No handover Arrange for pickup by EH&S or Licensed Contractor full_container->handover Yes end Proper Disposal Complete handover->end

Caption: Decision workflow for handling 5-Bromo-3-methoxyisoxazole waste.

References

  • 5 - SAFETY DATA SHEET. (2024, March 8). Chemical Safety.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts . (2025, January 2). MDPI.[Link]

  • Guide to Hazardous Waste and Hazardous Recyclable Material Classification: appendices . (2023, June 10). Canada.ca.[Link]

  • 5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO | CID 53408116 . PubChem.[Link]

  • IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation . University of Louisville.[Link]

  • operating procedure . (2019, October 3). EPA.[Link]

  • Hazardous Waste Disposal Policy . (2018, December 6). Webster University.[Link]

  • Decontamination of Laboratory Equipment . (2019, November 1). The University of British Columbia.[Link]

  • Hazardous & Regulated Waste Management Guide . Western Kentucky University.[Link]

  • Chemical Waste Disposal Guidelines . University of Rochester.[Link]

  • sop bio-005 decontamination reusable labware, work-surfaces and equipment . University of Massachusetts Lowell.[Link]

  • HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01 . (2022, April). Tennessee Secretary of State.[Link]

  • Decontamination Protocols for Lab Equipment . (2025, May 27). Aport.[Link]

  • Appendix A Disposal Procedures by Chemical . (2022, June 6). University of Wisconsin-Madison.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR.[Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line . (2023, February 3). MDPI.[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.